2-Hydroxy Desipramine-d3
説明
特性
IUPAC Name |
11-[3-(trideuteriomethylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-19-11-4-12-20-17-6-3-2-5-14(17)7-8-15-13-16(21)9-10-18(15)20/h2-3,5-6,9-10,13,19,21H,4,7-8,11-12H2,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJBOLMRGMDGLD-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Hydroxy Desipramine-d3
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis and characterization of 2-Hydroxy Desipramine-d3. This stable isotope-labeled analog of a primary, active metabolite of the tricyclic antidepressant Desipramine (B1205290) is a critical tool in pharmacokinetic and metabolic studies. Its use as an internal standard allows for precise quantification in complex biological matrices through mass spectrometry-based assays.
Introduction
Desipramine is a secondary amine tricyclic antidepressant that functions primarily by inhibiting the reuptake of norepinephrine (B1679862).[1] It is extensively metabolized in the liver, with the major metabolic pathway being 2-hydroxylation, mediated predominantly by the cytochrome P450 enzyme CYP2D6, to form 2-Hydroxydesipramine (B23142).[1][2] This metabolite is pharmacologically active and its concentration can influence the therapeutic and adverse effects of desipramine treatment.[3]
This compound is the deuterium-labeled version of this metabolite. The incorporation of three deuterium (B1214612) atoms on the N-methyl group provides a mass shift that allows it to be distinguished from the endogenous, unlabeled metabolite in mass spectrometry, making it an ideal internal standard for quantitative bioanalysis.[4][5]
Proposed Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis
Stage 1: Synthesis of Nor-2-Hydroxy Desipramine (Precursor)
The synthesis of the normethyl precursor of 2-hydroxydesipramine can be achieved starting from iminodibenzyl, with an overall yield of approximately 11% as reported for a similar synthesis.[6] The process involves protection of the secondary amine, introduction of the hydroxy group and the propylamino side chain, followed by deprotection.
Stage 2: N-Deuteromethylation of Nor-2-Hydroxy Desipramine
This final step involves the selective methylation of the secondary amine of the precursor using a deuterated methyl source.
-
Dissolution: Dissolve the Nor-2-Hydroxy Desipramine precursor in a suitable aprotic solvent such as acetonitrile (B52724) or dimethylformamide (DMF).
-
Addition of Base: Add a non-nucleophilic base, such as potassium carbonate or diisopropylethylamine, to the reaction mixture. This will deprotonate the secondary amine.
-
Addition of Deuterated Reagent: Add deuterated methyl iodide (CD3I) to the reaction mixture. The reaction should be stirred at room temperature or slightly elevated temperature until completion, which can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, the reaction is quenched with water and the product is extracted into an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is then purified using column chromatography on silica (B1680970) gel to yield pure this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A typical workflow for characterization is outlined below.
Caption: General workflow for the characterization of this compound.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₈H₁₉D₃N₂O |
| Molecular Weight | 285.40 g/mol |
| Monoisotopic Mass | 285.192 g/mol |
| Appearance | Off-white to pale yellow solid |
| CAS Number | 1189998-63-7 |
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the synthesized compound. A reversed-phase HPLC method is suitable for this purpose.[7][8]
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Prepare a stock solution of this compound in methanol (B129727) or acetonitrile at a concentration of 1 mg/mL. Further dilute to an appropriate concentration for analysis (e.g., 10 µg/mL).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium (B1175870) formate, pH adjusted) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 214 nm.[7]
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity is determined by calculating the peak area of the main component relative to the total peak area of all components in the chromatogram.
| Parameter | Recommended Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 20 mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time-dependent gradient from low to high percentage of B |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 214 nm |
| Column Temperature | 30 °C |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and to provide structural information through fragmentation patterns.[5] Electron ionization (EI) or electrospray ionization (ESI) can be used. The fragmentation of amines is typically characterized by α-cleavage.[9]
Expected Mass Spectrum:
-
Molecular Ion (M+): An ion peak at m/z 285.2 is expected, corresponding to the molecular weight of the deuterated compound.
-
Key Fragments: The primary fragmentation pathway for desipramine and its analogs is the cleavage of the bond between the propyl side chain and the tricyclic ring system, as well as cleavage within the side chain. Due to the deuterated methyl group, specific fragments will be shifted by 3 mass units compared to the unlabeled compound.
| Ion | Expected m/z | Description |
| [M]+ | 285.2 | Molecular Ion |
| [M - C₃H₆N(CD₃)]+ | 210.1 | Loss of the deuterated side chain |
| [CH₂=N(H)CD₃]+ | 48.1 | α-cleavage fragment |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of the molecule.
Expected ¹H NMR Spectrum:
-
Aromatic Protons: Multiple signals in the range of δ 6.8-7.5 ppm.
-
Aliphatic Protons: Signals corresponding to the protons of the dibenzazepine (B1670418) ring and the propyl side chain, typically in the range of δ 2.0-4.0 ppm.
-
Hydroxyl Proton: A broad singlet, the chemical shift of which is dependent on the solvent and concentration.
-
N-CH₃ Protons: The signal for the N-methyl protons will be absent.
Expected ¹³C NMR Spectrum:
-
Aromatic Carbons: Multiple signals in the downfield region (δ 110-155 ppm).
-
Aliphatic Carbons: Signals for the carbons in the tricyclic system and the propyl side chain.
-
N-CD₃ Carbon: A characteristic triplet (due to C-D coupling) will be observed in the upfield region, shifted slightly upfield compared to a non-deuterated methyl group.
Metabolic Context: The Role of 2-Hydroxylation
Understanding the metabolic pathway of desipramine is crucial for appreciating the utility of this compound.
Caption: Metabolic pathway of Desipramine to 2-Hydroxy Desipramine.
Desipramine is metabolized in the liver primarily by the polymorphic enzyme CYP2D6 to its active metabolite, 2-hydroxydesipramine.[1][2] This metabolite can then undergo further metabolism, such as glucuronidation, to form a more water-soluble conjugate that is readily excreted by the kidneys.[2] Because CYP2D6 activity varies significantly among individuals due to genetic polymorphisms, the plasma concentrations of both desipramine and 2-hydroxydesipramine can differ widely between patients, necessitating therapeutic drug monitoring for which this compound is an invaluable tool.
Conclusion
This technical guide has outlined a proposed synthetic route and detailed characterization methods for this compound. The synthesis is achievable through a multi-step process culminating in the N-deuteromethylation of a key precursor. The characterization relies on a suite of standard analytical techniques including HPLC for purity assessment, and mass spectrometry and NMR spectroscopy for structural confirmation. As a stable isotope-labeled internal standard, this compound is indispensable for the accurate quantification of the active metabolite of desipramine, supporting crucial research in drug metabolism, pharmacokinetics, and clinical toxicology.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ClinPGx [clinpgx.org]
- 3. Desipramine and 2-hydroxy-desipramine pharmacokinetics in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. Quantitative mapping of metabolites of imipramine and desipramine in plasma samples by gas chromatographic-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 11C-labeled desipramine and its metabolite 2-hydroxydesipramine: potential radiotracers for PET studies of the norepinephrine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of serum desipramine and 2-hydroxydesipramine for pharmacokinetic applications by HPLC with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
Navigating the Physicochemical Landscape of Deuterated Desipramine Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desipramine (B1205290), a tricyclic antidepressant, primarily functions by inhibiting the reuptake of norepinephrine. Its metabolism, predominantly mediated by the cytochrome P450 enzyme CYP2D6, leads to the formation of active metabolites, including 2-hydroxydesipramine (B23142) and desmethyldesipramine.[1][2] The strategic replacement of hydrogen with deuterium (B1214612) atoms in drug molecules, a process known as deuteration, has emerged as a valuable tool in drug development to modulate pharmacokinetic properties.[3] This "deuterium switch" can lead to a kinetic isotope effect, slowing the rate of metabolism and potentially improving a drug's half-life, safety, and efficacy.[4][5] Understanding the physicochemical properties of these deuterated metabolites is paramount for predicting their behavior in biological systems.
This technical guide provides a comprehensive overview of the core physicochemical properties of the primary metabolites of desipramine and explores the anticipated impact of deuteration. While experimental data on the deuterated analogues of desipramine metabolites are not extensively available in the public domain, this document compiles predicted values and outlines the established experimental protocols for their determination.
Physicochemical Properties
The fundamental physicochemical parameters of a drug molecule—pKa, lipophilicity (logP), and aqueous solubility—govern its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Physicochemical Properties of Desipramine and its Metabolites
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa (Strongest Basic) | logP | Water Solubility (mg/L) |
| Desipramine | C₁₈H₂₂N₂ | 266.38 | 10.02[6] | 4.9[7] | 58.6 @ 24°C[7] |
| 2-Hydroxydesipramine | C₁₈H₂₂N₂O | 282.38 | 9.9 (Predicted)[4] | 3.34 (Predicted)[4] | 171 (Predicted)[4] |
| Desmethyldesipramine | C₁₇H₂₀N₂ | 252.36 | Not available | Not available | Not available |
Note: Predicted values are derived from computational models and may differ from experimental results.
The Impact of Deuteration on Physicochemical Properties
Deuterium substitution is not expected to significantly alter the fundamental physicochemical properties like pKa and logP in a way that would drastically change the compound's overall character. However, subtle changes can occur:
-
pKa: Deuteration adjacent to an amine can slightly increase its basicity (a small increase in the pKa value). This is attributed to the lower zero-point energy of a C-D bond compared to a C-H bond.[8]
-
logP: The effect of deuteration on lipophilicity is generally minimal. Some studies suggest that deuteration can lead to a slight decrease in hydrophobicity.[9]
-
Solubility: Changes in solubility upon deuteration are often minor but can be influenced by subtle alterations in crystal packing and intermolecular interactions.[10]
The primary and most impactful consequence of deuteration on desipramine metabolites lies in the kinetic isotope effect on their metabolism. By replacing hydrogen atoms at the sites of enzymatic attack (e.g., the 2-position on the aromatic ring for hydroxylation or the N-methyl group for demethylation), the C-D bond, being stronger than the C-H bond, is cleaved more slowly by metabolic enzymes like CYP2D6.[4][5] This reduced rate of metabolism can lead to a longer half-life and increased exposure of the active moiety.
Experimental Protocols
Accurate determination of the physicochemical properties of deuterated desipramine metabolites requires robust experimental methodologies. The following are standard protocols adaptable for this purpose.
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[1][11][12]
Methodology:
-
Sample Preparation: A precise amount of the test compound (e.g., deuterated 2-hydroxydesipramine) is dissolved in deionized water or a suitable co-solvent if solubility is low. The ionic strength of the solution is maintained using a background electrolyte like 0.1M potassium chloride.[13]
-
Titration: The solution is placed in a thermostated vessel (e.g., at 25°C) and titrated with a standardized solution of 0.1M HCl or 0.1M NaOH.[13]
-
Data Acquisition: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added in small increments.
-
Data Analysis: A titration curve of pH versus the volume of titrant added is generated. The pKa is determined from the inflection point of this curve, which corresponds to the half-neutralization point.
Determination of logP (Shake-Flask Method)
The shake-flask method is the traditional and most reliable method for determining the partition coefficient (logP) of a compound between n-octanol and water.[14][15]
Methodology:
-
Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation.[14]
-
Partitioning: A known concentration of the test compound is dissolved in the aqueous phase. An equal volume of the saturated n-octanol is added.
-
Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases until equilibrium is reached. The flask is then centrifuged to ensure complete phase separation.
-
Quantification: The concentration of the compound in both the aqueous and n-octanol phases is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Determination of Aqueous Solubility
The equilibrium solubility of a compound is a critical parameter.
Methodology:
-
Sample Preparation: An excess amount of the solid test compound is added to a fixed volume of a specific aqueous medium (e.g., water, or buffers of different pH values) in a sealed vial.[16]
-
Equilibration: The vials are agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[16]
-
Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined by a validated analytical method, such as HPLC-UV.
Metabolic Stability Assay
In vitro metabolic stability assays using liver microsomes are crucial for evaluating the impact of deuteration on the rate of metabolism.[17][18][19][20][21]
Methodology:
-
Incubation Mixture Preparation: A reaction mixture is prepared containing pooled human liver microsomes, a buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.4), and the test compound (deuterated or non-deuterated metabolite).[19]
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of the cofactor NADPH.[19]
-
Time Course Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a quenching solution, typically ice-cold acetonitrile, which may also contain an internal standard for analytical quantification.[17]
-
Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). A comparison of these parameters between the deuterated and non-deuterated compounds reveals the kinetic isotope effect.
Visualizations
Metabolic Pathway of Desipramine
Caption: Major metabolic pathways of desipramine.
Experimental Workflow for Physicochemical Profiling
Caption: General experimental workflow for physicochemical profiling.
Conclusion
The strategic deuteration of desipramine's metabolites, particularly at sites susceptible to metabolism, holds the potential to significantly enhance their pharmacokinetic profiles. While comprehensive experimental data on the physicochemical properties of these deuterated analogs remain to be fully elucidated, the established methodologies for determining pKa, logP, and solubility provide a clear path forward for their characterization. The primary benefit of deuteration in this context is the anticipated reduction in the rate of metabolism, leading to a more favorable ADME profile. Further experimental investigation into these deuterated compounds is warranted to fully understand their therapeutic potential.
References
- 1. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. pKa determination of oxysophocarpine by reversed - phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Desipramine | C18H22N2 | CID 2995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Beta-deuterium isotope effects on amine basicity, "inductive" and stereochemical [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. applications.emro.who.int [applications.emro.who.int]
- 14. LogP / LogD shake-flask method [protocols.io]
- 15. ovid.com [ovid.com]
- 16. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 17. benchchem.com [benchchem.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. mercell.com [mercell.com]
- 20. bioivt.com [bioivt.com]
- 21. mttlab.eu [mttlab.eu]
An In-depth Technical Guide to the Metabolism of Desipramine to 2-Hydroxydesipramine
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a detailed examination of the metabolic conversion of the tricyclic antidepressant desipramine (B1205290) into its active metabolite, 2-hydroxydesipramine (B23142). It covers the primary enzymatic pathways, the influence of pharmacogenetics, quantitative kinetic data, and detailed experimental protocols for studying this biotransformation.
Core Metabolic Pathway
Desipramine, a secondary amine tricyclic antidepressant, undergoes extensive hepatic metabolism. The primary metabolic pathway is aromatic hydroxylation at the 2-position of the dibenzazepine (B1670418) ring, resulting in the formation of 2-hydroxydesipramine.[1][2] This metabolite is pharmacologically active and may contribute to both the therapeutic and adverse effects of the parent drug.[1][3][4] Following its formation, 2-hydroxydesipramine can undergo further Phase II metabolism, primarily through glucuronide conjugation, to form 2-hydroxy-desipramine glucuronide, which facilitates its renal excretion.[5][6]
Signaling Pathway Visualization
The metabolic conversion of desipramine is a critical step in its clearance and overall pharmacological profile. The pathway is dominated by a key cytochrome P450 enzyme and leads to an active metabolite before subsequent conjugation and elimination.
Key Enzymes and Pharmacogenetic Influence
The 2-hydroxylation of desipramine is predominantly catalyzed by the cytochrome P450 enzyme CYP2D6 .[1][2][7] The gene encoding CYP2D6 is highly polymorphic, leading to significant inter-individual variability in enzyme activity.[8][9] This genetic variation is a critical determinant of desipramine plasma concentrations and clinical outcomes.
Individuals can be classified into several phenotypes based on their CYP2D6 genotype:
-
Poor Metabolizers (PMs): Possess two non-functional alleles, leading to significantly reduced metabolism, higher plasma concentrations of desipramine, and an increased risk of toxicity.[10][11]
-
Intermediate Metabolizers (IMs): Have one reduced-function and one non-functional allele, or two reduced-function alleles, resulting in impaired metabolism.[10]
-
Extensive (Normal) Metabolizers (EMs): Have two functional alleles and represent the "normal" metabolic capacity.
-
Ultrarapid Metabolizers (UMs): Carry multiple copies of the CYP2D6 gene, leading to accelerated metabolism, lower plasma concentrations of desipramine, and potential therapeutic failure at standard doses.[10]
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the metabolism of desipramine.
Table 1: Enzyme Kinetic Parameters for Desipramine 2-Hydroxylation
| System | Enzyme | Substrate | Apparent K_m_ (µM) | Reference |
|---|---|---|---|---|
| Human Liver Microsomes | CYP2D6 | Desipramine | 11.7 (Range: 9.9 - 15.3) | [12] |
| Rat Hepatocytes | High-affinity system | Desipramine | ~1-2 |[13] |
Table 2: Inhibition of Desipramine 2-Hydroxylation (CYP2D6)
| Inhibitor | System | Inhibition Type | Apparent K_i_ (µM) | Reference |
|---|---|---|---|---|
| Quinidine (B1679956) | Human Liver Microsomes | Competitive | 0.16 | [12] |
| Ritonavir | Human Liver Microsomes | Mixed | 4.8 | [12] |
| Indinavir | Human Liver Microsomes | Mixed | 15.6 | [12] |
| Saquinavir | Human Liver Microsomes | Mixed | 24.0 | [12] |
| Nelfinavir | Human Liver Microsomes | Mixed | 51.9 | [12] |
| Fluoxetine | Human Liver Microsomes | Not specified | 1.3 |[14] |
Table 3: Pharmacokinetic Parameters and Metabolite Ratios
| Parameter | Value | Population / Condition | Reference |
|---|---|---|---|
| 2-OH-Desipramine Half-life (t½) | ~22 hours | General | [8] |
| AUC Ratio (2-OH-DMI / DMI) | 51% - 94% | Healthy Volunteers | [3] |
| Plasma Conc. Ratio (2-OH-DMI / DMI) | ~50% | Patients (Steady-State) | [15] |
| Plasma Conc. Ratio (DMI / 2-OH-DMI) | 4.39 ± 0.36 | CYP2D6 PMs (2 mutated alleles) | [9] |
| Plasma Conc. Ratio (DMI / 2-OH-DMI) | 2.02 ± 0.59 | CYP2D6 EMs (no mutated alleles) |[9] |
Experimental Protocols
Studying the metabolism of desipramine requires robust in vitro and analytical methodologies. The following sections provide detailed protocols for a typical metabolism assay and a subsequent quantification method.
Protocol 1: In Vitro Metabolism in Human Liver Microsomes
This protocol describes a standard procedure to determine the rate of 2-hydroxydesipramine formation from desipramine using a human liver microsome (HLM) preparation.[12][16][17]
Materials:
-
Pooled Human Liver Microsomes (HLM), stored at -80°C
-
Desipramine (DMI) stock solution (e.g., 10 mM in methanol)
-
Potassium Phosphate (B84403) Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System Solution (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Reaction Termination Solution (e.g., ice-cold acetonitrile (B52724) with an internal standard)
-
Incubator/shaking water bath set to 37°C
-
Microcentrifuge tubes and centrifuge
Procedure:
-
Thawing: Thaw HLM on ice immediately before use. Dilute to the desired protein concentration (e.g., 0.2-0.5 mg/mL) with cold 100 mM phosphate buffer.
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the phosphate buffer, diluted HLM, and desipramine (spiked from stock to achieve final concentrations, e.g., 1-100 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes with gentle agitation to equilibrate the temperature.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system solution. The final reaction volume is typically 200-500 µL.
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 0, 5, 15, 30, 60 minutes) under initial rate conditions (substrate consumption < 15%).
-
Reaction Termination: Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing a suitable internal standard (e.g., d4-Desipramine).
-
Protein Precipitation: Vortex the samples vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.
-
Sample Collection: Transfer the supernatant to a new tube or a 96-well plate for subsequent analysis.
-
Controls: Include negative controls without NADPH to ensure the reaction is enzyme-dependent and zero-time-point controls to account for any non-enzymatic degradation.
Protocol 2: LC-MS/MS Quantification of Desipramine and 2-Hydroxydesipramine
This protocol provides a method for the simultaneous quantification of desipramine and 2-hydroxydesipramine in a biological matrix (plasma or microsomal incubate supernatant) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[18][19]
Materials & Equipment:
-
HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 or cation exchange (SCX) HPLC column.
-
Mobile Phase A: e.g., 10 mM Ammonium Formate in water, pH 2.5 with Formic Acid.
-
Mobile Phase B: e.g., Acetonitrile.
-
Calibrators and Quality Control (QC) samples prepared in a matching matrix.
Procedure:
-
Sample Preparation: Use the supernatant obtained from Protocol 1 or perform a liquid-liquid or solid-phase extraction on plasma samples.[18][20] For example, alkalinize plasma, extract with a solvent like methyl tert-butyl ether (MTBE), evaporate the organic layer, and reconstitute in the mobile phase.[18]
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Data Analysis: Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibrators. Quantify unknown samples and QCs using the regression equation from the calibration curve.
Experimental Workflow Visualization
The process from in vitro incubation to final data analysis follows a structured workflow to ensure reproducibility and accuracy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Desipramine and 2-hydroxy-desipramine pharmacokinetics in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative mapping of metabolites of imipramine and desipramine in plasma samples by gas chromatographic-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Human Metabolome Database: Showing metabocard for 2-Hydroxy-desipramine glucuronide (HMDB0060716) [hmdb.ca]
- 7. What is the mechanism of Desipramine Hydrochloride? [synapse.patsnap.com]
- 8. medicinesinformation.co.nz [medicinesinformation.co.nz]
- 9. Metabolism of desipramine in Japanese psychiatric patients: the impact of CYP2D6 genotype on the hydroxylation of desipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imipramine Therapy and CYP2D6 and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. Inhibition of desipramine hydroxylation (Cytochrome P450-2D6) in vitro by quinidine and by viral protease inhibitors: relation to drug interactions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinetic properties of the metabolism of imipramine and desipramine in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Venlafaxine: in vitro inhibition of CYP2D6 dependent imipramine and desipramine metabolism; comparative studies with selected SSRIs, and effects on human hepatic CYP3A4, CYP2C9 and CYP1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. oyc.co.jp [oyc.co.jp]
- 17. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. celerion.com [celerion.com]
- 19. researchgate.net [researchgate.net]
- 20. medmedchem.com [medmedchem.com]
Isotopic Labeling of Desipramine: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic labeling of desipramine (B1205290), a tricyclic antidepressant, for research applications. Desipramine's primary mechanism of action is the inhibition of the norepinephrine (B1679862) transporter (NET), making it a crucial tool for studying the noradrenergic system.[1] Isotopically labeled desipramine serves as an indispensable asset in quantitative bioanalysis, in vivo imaging, and in vitro pharmacological studies. This document details the synthesis, experimental protocols, and data analysis for various isotopically labeled forms of desipramine, including those incorporating deuterium (B1214612) (²H), tritium (B154650) (³H), and carbon-11 (B1219553) (¹¹C).
Core Concepts in Isotopic Labeling of Desipramine
Isotopic labeling involves the substitution of one or more atoms of a molecule with their isotopes. In the context of desipramine, this is primarily done to alter its mass for detection by mass spectrometry or to introduce radioactivity for imaging or binding assays.
Commonly Used Isotopes for Labeling Desipramine:
-
Deuterium (²H or D): A stable isotope of hydrogen, it is widely used to prepare internal standards for quantitative mass spectrometry (MS) assays.[2][3] The increased mass of the deuterated molecule allows it to be distinguished from the unlabeled analyte.[2]
-
Tritium (³H or T): A radioactive isotope of hydrogen, it is used to radiolabel desipramine for receptor binding assays due to its high specific activity.[4][5]
-
Carbon-11 (¹¹C): A positron-emitting isotope of carbon, it is used to synthesize radiotracers for Positron Emission Tomography (PET) imaging, enabling the in vivo study of the norepinephrine transporter.[1]
Synthesis of Isotopically Labeled Desipramine
Carbon-11 (¹¹C) Labeling
¹¹C-labeled desipramine is synthesized for PET studies to visualize and quantify norepinephrine transporters in the brain.[1]
Synthetic Method: The most common method for producing [¹¹C]desipramine is through the N-methylation of its precursor, normethyl-desipramine (norsertraline). This reaction utilizes [¹¹C]methyl iodide ([¹¹C]CH₃I) as the labeling agent.[1]
Experimental Protocol: Synthesis of [¹¹C]Desipramine
-
Precursor Preparation: The normethyl precursor of desipramine is synthesized from iminodibenzyl.[1]
-
Radiolabeling: The normethyl precursor is reacted with [¹¹C]CH₃I.
-
Purification: The resulting [¹¹C]desipramine is purified using High-Performance Liquid Chromatography (HPLC).[1]
A study by Van Dort et al. (1997) reported decay-corrected radiochemical yields of 18-30% for [¹¹C]DMI, with a synthesis time of 45 minutes from the end of bombardment. The specific activity was greater than 1459 Ci/mmol at the end of synthesis.[1]
Deuterium (²H) Labeling
Deuterium-labeled desipramine, most commonly desipramine-d₄, is primarily used as an internal standard in quantitative mass spectrometry-based assays for the determination of desipramine in biological matrices.[2][6] While detailed, step-by-step synthetic protocols are often proprietary and not publicly available, the general approach involves hydrogen-deuterium exchange reactions.
General Synthetic Strategy: Catalytic Hydrogen-Deuterium Exchange
This method involves the use of a catalyst, such as palladium on carbon (Pd/C) or a rhodium complex, in the presence of a deuterium source like deuterium oxide (D₂O) or deuterium gas (D₂).[7][8] The catalyst facilitates the exchange of hydrogen atoms on the desipramine molecule with deuterium atoms. The specific positions of deuteration can be influenced by the choice of catalyst and reaction conditions. For desipramine-d₄, the deuterium atoms are typically located on the aromatic rings.
Tritium (³H) Labeling
Tritiated desipramine ([³H]desipramine) is a critical tool for in vitro receptor binding assays to study the interaction of desipramine with its target transporters and receptors.[4]
General Synthetic Strategy: Catalytic Tritium Labeling
Similar to deuteration, tritiation can be achieved through catalytic hydrogen-isotope exchange. This typically involves reacting desipramine or a suitable precursor with tritium gas (T₂) in the presence of a metal catalyst like platinum or palladium.[9][10] Another approach is reductive debromination, where a brominated precursor of desipramine is reacted with tritium gas and a catalyst.[11]
Experimental Applications and Protocols
Quantitative Analysis using Deuterated Desipramine
Application: Desipramine-d₄ is widely used as an internal standard for the accurate quantification of desipramine in biological samples (e.g., plasma, serum) by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3]
Experimental Protocol: GC-MS Analysis of Desipramine using Desipramine-d₄ Internal Standard [2][12]
-
Sample Preparation:
-
To a 2 mL biological sample, add a known amount of desipramine-d₄ internal standard (e.g., 100 µL of a 10 mg/L solution).[12]
-
Perform a liquid-liquid extraction using an appropriate organic solvent (e.g., a mixture of toluene, n-hexane, and isoamyl alcohol) after alkalinization of the sample.[12]
-
Evaporate the organic layer and reconstitute the residue in a suitable solvent like ethyl acetate.[12]
-
-
Derivatization:
-
Derivatize the secondary amine group of desipramine and desipramine-d₄ to improve their chromatographic properties. A common derivatizing agent is 4-carbethoxyhexafluorobutyryl chloride (CHFB-Cl).[12]
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use selected ion monitoring (SIM) to detect and quantify the characteristic ions of derivatized desipramine and desipramine-d₄.[2]
-
In Vitro Receptor Binding Assays using Tritiated Desipramine
Application: [³H]desipramine is used to label and characterize the norepinephrine transporter (NET) in brain tissue preparations.[4]
Experimental Protocol: [³H]Desipramine Binding Assay [4]
-
Membrane Preparation: Prepare membrane homogenates from the brain region of interest (e.g., cerebral cortex, hypothalamus).
-
Incubation: Incubate the membrane preparation with varying concentrations of [³H]desipramine in a buffer containing sodium and chloride ions, as binding is dependent on these ions.[4]
-
Separation of Bound and Free Ligand: Separate the membrane-bound [³H]desipramine from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis:
-
Saturation Binding: To determine the density of binding sites (Bmax) and the dissociation constant (Kd), perform the assay with increasing concentrations of [³H]desipramine. Non-specific binding is determined in the presence of a high concentration of unlabeled desipramine or another NET inhibitor.
-
Competition Binding: To determine the affinity of other compounds for the NET, perform the assay with a fixed concentration of [³H]desipramine and varying concentrations of the competing unlabeled ligand.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and application of isotopically labeled desipramine.
Table 1: Synthesis of ¹¹C-Labeled Desipramine
| Parameter | Value | Reference |
| Precursor | Normethyl-desipramine | [1] |
| Labeling Agent | [¹¹C]CH₃I | [1] |
| Radiochemical Yield (decay-corrected) | 18-30% | [1] |
| Specific Activity | >1459 Ci/mmol | [1] |
| Synthesis Time | 45 minutes | [1] |
Table 2: Performance of Quantitative Assays Using Deuterated Desipramine
| Parameter | Method | Value | Reference |
| Internal Standard | Desipramine-d₄ | GC-MS | N/A |
| Lower Limit of Quantitation (LLOQ) | GC-MS | 25 ng/mL | [12] |
| Linearity Range | GC-MS | 25 - 1500 ng/mL | [12] |
| Coefficient of Variation (CV) | GC-MS | 9.7 ± 1.3% | [12] |
| Internal Standard | Desipramine-d₃ | LC-MS/MS | N/A |
| Accuracy (40 ng/mL control) | LC-MS/MS | 96% | [3] |
| Precision (RSD) (40 ng/mL control) | LC-MS/MS | 2.18% | [3] |
| Accuracy (120 ng/mL control) | LC-MS/MS | 99% | [3] |
| Precision (RSD) (120 ng/mL control) | LC-MS/MS | 2.15% | [3] |
Table 3: Binding Affinity of [³H]Desipramine
| Parameter | Tissue | Value | Reference |
| Apparent Dissociation Constant (Kd) | Rat Brain Membranes | 1.5 nM | [4] |
Signaling Pathways and Experimental Workflows
Desipramine's primary therapeutic effect is mediated through its interaction with the norepinephrine transporter, leading to a cascade of downstream signaling events. The following diagrams illustrate these pathways and a typical experimental workflow for studying them.
Caption: Desipramine blocks the norepinephrine transporter (NET), increasing synaptic norepinephrine levels and enhancing downstream signaling.
Caption: Workflow for a [³H]-desipramine receptor binding assay, from tissue preparation to data analysis.
Caption: The metabolic pathway of desipramine, primarily involving hydroxylation by CYP2D6 to an active metabolite.
References
- 1. Synthesis of 11C-labeled desipramine and its metabolite 2-hydroxydesipramine: potential radiotracers for PET studies of the norepinephrine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative mapping of metabolites of imipramine and desipramine in plasma samples by gas chromatographic-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. egrove.olemiss.edu [egrove.olemiss.edu]
- 4. High-affinity binding of [3H]desipramine to rat brain: a presynaptic marker for noradrenergic uptake sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Autoradiographic demonstration of binding sites for [3H]desipramine in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Hydrogen-deuterium exchange reactions of aromatic compounds and heterocycles by NaBD4-activated rhodium, platinum and palladium catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Catalytic tritiation of drugs and analysis of the tritium distribution by 3H n.m.r. spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. profiles.wustl.edu [profiles.wustl.edu]
In-Depth Technical Guide: Certificate of Analysis for 2-Hydroxy Desipramine-d3 Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical data and methodologies associated with the characterization of a 2-Hydroxy Desipramine-d3 analytical standard. This stable isotope-labeled internal standard is crucial for accurate quantification in pharmacokinetic and metabolic studies of Desipramine.
Analyte Information
This section outlines the fundamental chemical properties of the this compound standard.
| Property | Value |
| Chemical Name | 10,11-Dihydro-5-[3-(methyl-d3-amino)propyl]-5H-dibenz[b,f]azepin-2-ol |
| Synonyms | 2-Hydroxydemethylimipramine-d3, 2-OH-DMI-d3 |
| CAS Number | 1189998-63-7[1][2] |
| Unlabeled CAS | 1977-15-7[2] |
| Molecular Formula | C₁₈H₁₉D₃N₂O[1][2] |
| Molecular Weight | 285.40 g/mol [1] |
Quantitative Analysis
The following tables summarize the key quantitative data typically found in a Certificate of Analysis for this reference standard.
Table 2.1: Purity and Composition
| Test | Method | Result |
| Chemical Purity | HPLC-UV | 99.8% |
| Isotopic Purity | LC-MS/MS | 99.5% |
| Deuterium Incorporation | LC-MS/MS | ≥ 99% (d3) |
| Residual Solvents | GC-HS | < 0.1% |
| Water Content | Karl Fischer | 0.2% |
Table 2.2: Identity Confirmation
| Test | Method | Result |
| Mass Spectrum | ESI-MS | Consistent with structure ([M+H]⁺ = 286.2) |
| ¹H NMR | 500 MHz | Consistent with structure |
| Appearance | Visual | Off-White to Light Brown Solid |
Experimental Protocols
Detailed methodologies for the key analytical tests are provided below.
High-Performance Liquid Chromatography (HPLC-UV) for Chemical Purity
This method is used to determine the chemical purity of the standard by separating it from any potential impurities.
-
Instrumentation: Agilent 1260 Infinity II HPLC or equivalent, with a Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
Time (min) %B 0 20 15 80 20 80 21 20 | 25 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample is dissolved in methanol (B129727) to a concentration of 1 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Isotopic Purity and Identity
This method confirms the identity and determines the isotopic purity of the labeled compound.
-
Instrumentation: Sciex API 4000 or equivalent triple quadrupole mass spectrometer with an ESI source, coupled to a Shimadzu UFLC system.
-
Column: C18, 2.1 x 50 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitored Transitions:
-
This compound: m/z 286.2 → 72.2
-
2-Hydroxy Desipramine-d0: m/z 283.2 → 72.2
-
-
Data Analysis: Isotopic purity is calculated from the ratio of the peak area of the d3 isotopologue to the sum of the peak areas of all detected isotopologues.
Visualizations
The following diagrams illustrate the metabolic pathway and the analytical workflow.
References
An In-depth Technical Guide on the Application of 2-Hydroxy Desipramine-d3 as a Tracer in Exploratory Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of 2-Hydroxy Desipramine-d3 as a tracer in exploratory research, particularly in the context of drug metabolism and pharmacokinetics. While this compound is frequently utilized as an internal standard in bioanalytical assays, this document will focus on its application as a tracer to investigate biological processes. Given the limited number of published studies that use this specific molecule as a primary tracer, this guide synthesizes established methodologies for deuterated drug studies and applies them to a pertinent, representative exploratory study design.
Introduction: The Role of Deuterated Tracers in Drug Development
Deuterium-labeled compounds, such as this compound, are invaluable tools in modern drug development. The substitution of hydrogen with its stable isotope, deuterium, offers a subtle yet powerful modification that can be leveraged in several ways. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. This "kinetic isotope effect" can slow metabolic processes, which is a key principle in the design of deuterated drugs with improved pharmacokinetic profiles.[1][2]
In the context of exploratory studies, deuterated tracers allow for the precise tracking of a molecule's fate within a biological system. By administering a deuterated compound and analyzing its presence and the emergence of its metabolites over time, researchers can gain critical insights into:
-
Metabolic Pathways: Identifying the primary routes of metabolism and the enzymes involved.
-
Pharmacokinetics: Quantifying the rates of absorption, distribution, metabolism, and excretion (ADME).
-
Enzyme Activity: Assessing the influence of genetic polymorphisms on drug metabolism.
-
Target Engagement: In some cases, tracing the interaction of a drug or metabolite with its biological target.
2-Hydroxy Desipramine (B1205290) is the primary active metabolite of the tricyclic antidepressant desipramine, formed mainly through the action of the cytochrome P450 enzyme CYP2D6.[3][4][5] The activity of CYP2D6 is highly variable across the population due to genetic polymorphisms, leading to significant differences in drug exposure and response.[3][5][][7] Therefore, using this compound as a tracer provides a powerful approach to investigate the real-time metabolism of this key metabolite in relation to CYP2D6 phenotype.
Data Presentation: Pharmacokinetic and Metabolic Data
The following tables present representative quantitative data that would be generated in an exploratory study investigating the metabolism of this compound. The data is illustrative and based on typical pharmacokinetic profiles observed in studies of desipramine and its metabolites.
Table 1: Representative Pharmacokinetic Parameters of this compound in Different CYP2D6 Phenotypes
| Parameter | CYP2D6 Poor Metabolizer (PM) | CYP2D6 Intermediate Metabolizer (IM) | CYP2D6 Extensive Metabolizer (EM) |
| Cmax (ng/mL) | 85.2 ± 15.1 | 60.5 ± 12.3 | 45.8 ± 9.7 |
| Tmax (hr) | 6.0 ± 1.5 | 4.5 ± 1.0 | 4.0 ± 1.2 |
| AUC (0-t) (ng·hr/mL) | 1250 ± 210 | 750 ± 150 | 450 ± 110 |
| t½ (hr) | 28.5 ± 5.2 | 18.2 ± 3.8 | 12.5 ± 2.9 |
| CL/F (L/hr) | 15.8 ± 3.1 | 26.4 ± 5.5 | 44.1 ± 9.8 |
Data are presented as mean ± standard deviation and are representative.
Table 2: Plasma Concentrations of this compound Over Time
| Time (hours) | CYP2D6 PM (ng/mL) | CYP2D6 IM (ng/mL) | CYP2D6 EM (ng/mL) |
| 0.5 | 15.6 | 18.2 | 20.1 |
| 1 | 30.1 | 35.5 | 38.9 |
| 2 | 55.8 | 60.1 | 58.7 |
| 4 | 80.2 | 58.9 | 45.2 |
| 6 | 85.1 | 50.3 | 35.6 |
| 8 | 82.3 | 42.1 | 28.4 |
| 12 | 75.4 | 33.7 | 20.1 |
| 24 | 58.9 | 20.5 | 10.3 |
| 48 | 35.2 | 8.9 | 3.1 |
| 72 | 20.1 | 3.5 | 0.8 |
Data are presented as mean concentrations and are representative.
Experimental Protocols
This section details the methodologies for a representative exploratory study designed to investigate the influence of CYP2D6 phenotype on the pharmacokinetics of this compound.
In Vitro Metabolic Stability Assay
Objective: To determine the in vitro intrinsic clearance (CLint) of this compound in human liver microsomes from donors with different CYP2D6 genotypes.
Materials:
-
This compound
-
Human liver microsomes (from genotyped donors: PM, IM, EM)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching)
-
Internal standard (e.g., a structurally similar deuterated compound)
Procedure:
-
Incubation: Pre-warm a solution of human liver microsomes and this compound in phosphate buffer at 37°C.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quench Reaction: Immediately quench the reaction by adding the aliquot to cold acetonitrile containing the internal standard.
-
Sample Preparation: Centrifuge the quenched samples to pellet the protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.
-
Data Analysis: Plot the natural log of the remaining this compound concentration versus time. The slope of the linear portion of this plot is the elimination rate constant (k). Calculate the intrinsic clearance (CLint) from the half-life.
In Vivo Pharmacokinetic Study in Human Volunteers
Objective: To compare the pharmacokinetic profile of a single oral dose of this compound in healthy volunteers with different CYP2D6 phenotypes.
Study Design:
-
Design: Single-center, open-label, parallel-group study.
-
Participants: Healthy adult volunteers, genotyped for CYP2D6 and categorized as Poor Metabolizers (PM), Intermediate Metabolizers (IM), and Extensive Metabolizers (EM).
-
Intervention: A single oral dose of this compound.
-
Washout Period: A sufficient washout period for any prior medications.
Procedure:
-
Screening and Genotyping: Screen volunteers for eligibility and perform CYP2D6 genotyping.
-
Dosing: After an overnight fast, administer a single oral dose of this compound.
-
Blood Sampling: Collect venous blood samples into tubes containing an appropriate anticoagulant at pre-defined time points (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis:
-
Extraction: Perform a liquid-liquid or solid-phase extraction of the plasma samples to isolate the analyte and internal standard.
-
LC-MS/MS Analysis: Quantify the plasma concentrations of this compound and any detectable metabolites using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL/F) from the plasma concentration-time data for each phenotype group.
-
Statistical Analysis: Compare the pharmacokinetic parameters between the different CYP2D6 phenotype groups using appropriate statistical tests (e.g., ANOVA).
Visualizations: Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key aspects of the exploratory study.
Conclusion
The use of this compound as a tracer offers a robust method for conducting exploratory studies into the metabolism and pharmacokinetics of this active desipramine metabolite. By employing the detailed experimental protocols and analytical methods outlined in this guide, researchers can effectively investigate the impact of factors such as CYP2D6 genetic polymorphisms on the disposition of 2-Hydroxy Desipramine. The ability to trace the fate of this deuterated molecule provides a level of precision that is essential for advancing our understanding of drug metabolism and for the development of personalized medicine strategies. While this guide presents a representative study, the principles and methodologies are broadly applicable to a range of exploratory research questions in pharmacology and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Use of In Vitro Data and Physiologically-Based Pharmacokinetic Modeling to Predict Drug Metabolite Exposure: Desipramine Exposure in Cytochrome P4502D6 Extensive and Poor Metabolizers Following Administration of Imipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relationship between plasma desipramine levels, CYP2D6 phenotype and clinical response to desipramine: a prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of desipramine in Japanese psychiatric patients: the impact of CYP2D6 genotype on the hydroxylation of desipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of CYP2D6 intermediate metabolizer alleles on single-dose desipramine pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 2-Hydroxy Desipramine using a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Desipramine (B1205290), a tricyclic antidepressant, is primarily metabolized in the body to 2-hydroxy desipramine, a pharmacologically active metabolite. Accurate quantification of 2-hydroxy desipramine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-hydroxy desipramine in human plasma. The use of a stable isotope-labeled internal standard, 2-Hydroxy Desipramine-d3, ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.[1][2]
This method employs a straightforward liquid-liquid extraction (LLE) procedure for sample cleanup, followed by rapid chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing excellent selectivity and sensitivity.
Experimental Protocols
Materials and Reagents
-
2-Hydroxy Desipramine (Analyte)
-
This compound (Internal Standard)[2]
-
Human Plasma (K2EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Formate (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
Instrumentation
-
Liquid Chromatograph (e.g., Shimadzu, Agilent, Waters)
-
Tandem Mass Spectrometer (e.g., SCIEX API 4000 or equivalent)[3]
-
Analytical Column: C18, 50 x 3.0 mm, 5 µm (e.g., Thermo Scientific BioBasic SCX)[3]
-
Automated Liquid Handler (optional)
-
Centrifuge
-
Nitrogen Evaporator
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 2-Hydroxy Desipramine and this compound in methanol.
-
Working Standard Solutions: Serially dilute the 2-Hydroxy Desipramine stock solution with 50:50 methanol:water to prepare working standards for the calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 methanol:water.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is designed for a 50 µL plasma sample volume.
-
Pipette 50 µL of plasma sample, calibration standard, or QC sample into a clean microcentrifuge tube.
-
Add 25 µL of the 100 ng/mL this compound internal standard working solution to all tubes except for the blank matrix samples.
-
Add 50 µL of a basic buffer (e.g., 0.1 M sodium bicarbonate, pH 9) and vortex briefly.[3]
-
Add 500 µL of MTBE, cap the tubes, and vortex for 5 minutes.[3]
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 80:20 Acetonitrile:10 mM Ammonium Formate with 0.1% Formic Acid).[3]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Parameters
The following are typical starting parameters and may require optimization for different instrumentation.
Liquid Chromatography (LC) Parameters
| Parameter | Value |
| Column | C18, 50 x 3.0 mm, 5 µm[3] |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 80% A to 20% A over 1.5 min, hold for 0.5 min, return to 80% A |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Run Time | ~2.5 minutes[3] |
Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
Data Presentation: MRM Transitions and Quantitative Data
MRM Transitions
The following MRM transitions should be optimized for the specific mass spectrometer being used.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| 2-Hydroxy Desipramine | 283.3 | 72.2 | 35 |
| This compound | 286.3 | 75.2 | 35 |
Note: The product ion m/z 72.2 is a characteristic fragment for desipramine and its metabolites.[3] The d3-labeled internal standard is expected to produce a corresponding fragment at m/z 75.2.
Example Calibration Curve Data
A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a 1/x² weighting is typically used.
| Concentration (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |
| 1 | 1,520 | 505,000 | 0.003 |
| 5 | 7,800 | 510,000 | 0.015 |
| 10 | 15,500 | 508,000 | 0.031 |
| 50 | 76,500 | 502,000 | 0.152 |
| 100 | 154,000 | 509,000 | 0.303 |
| 500 | 780,000 | 511,000 | 1.526 |
| 1000 | 1,550,000 | 507,000 | 3.057 |
Linearity: r² > 0.995
Precision and Accuracy (Example QC Data)
| QC Level | Concentration (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1 | 0.95 | 95.0 | 8.5 |
| Low | 3 | 3.12 | 104.0 | 6.2 |
| Mid | 80 | 78.9 | 98.6 | 4.1 |
| High | 800 | 815.2 | 101.9 | 3.5 |
Principle of Stable Isotope Dilution
The use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of robust quantitative mass spectrometry. The SIL-IS, in this case, this compound, is chemically identical to the analyte but has a higher mass due to the incorporation of deuterium (B1214612) atoms.
Because the analyte and the internal standard behave almost identically during sample preparation and ionization, any loss of analyte during extraction or suppression of ionization in the MS source will be mirrored by a proportional loss or suppression of the internal standard. By calculating the ratio of the analyte peak area to the internal standard peak area, these variations are normalized, leading to highly accurate and precise quantification.
References
Application Notes & Protocols: Quantitative Bioanalysis of 2-Hydroxy Desipramine using 2-Hydroxy Desipramine-d3 Internal Standard in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desipramine (B1205290), a tricyclic antidepressant, is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to its active metabolite, 2-hydroxydesipramine (B23142).[1][2] This metabolite is pharmacologically active and contributes to the therapeutic and potentially toxic effects of the parent drug.[1][3][4][5] Therefore, the quantitative analysis of both desipramine and 2-hydroxydesipramine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.
The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry for bioanalysis.[6][7] A deuterated internal standard, such as 2-Hydroxy Desipramine-d3, is chemically almost identical to the analyte of interest, 2-Hydroxy Desipramine. This ensures that it co-elutes with the analyte and experiences similar ionization effects, effectively compensating for variations in sample preparation, injection volume, and instrument response.[6][7] This technical note provides a detailed protocol for the quantification of 2-Hydroxy Desipramine in human plasma using this compound as an internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of the Method
The method employs a protein precipitation or liquid-liquid extraction technique to isolate 2-Hydroxy Desipramine and the internal standard, this compound, from a biological matrix such as human plasma. The extracted samples are then analyzed by LC-MS/MS. The compounds are separated chromatographically and detected by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The concentration of 2-Hydroxy Desipramine is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
Materials and Reagents
-
Analytes and Internal Standard:
-
2-Hydroxy Desipramine
-
This compound (Internal Standard)[8]
-
Desipramine
-
Desipramine-d4 (Internal Standard for parent drug)
-
-
Solvents and Chemicals:
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Water (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Methyl tert-butyl ether (MTBE) (for liquid-liquid extraction)
-
Zinc sulfate (B86663) (for protein precipitation)[9]
-
-
Biological Matrix:
-
Drug-free human plasma (with anticoagulant, e.g., EDTA)
-
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 2-Hydroxy Desipramine and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the 2-Hydroxy Desipramine stock solution in 50:50 (v/v) methanol:water to create working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Prepare a working solution of this compound in 50:50 (v/v) methanol:water.
Sample Preparation (Liquid-Liquid Extraction)
This protocol is adapted from a method for the simultaneous determination of desipramine and 2-hydroxydesipramine.[10]
-
Aliquot 50 µL of human plasma sample, calibration standard, or QC sample into a 96-well polypropylene (B1209903) plate.
-
Add 25 µL of the internal standard working solution (this compound) to all wells except for the blank matrix samples.
-
Add a basic buffer to all samples and mix.
-
Perform liquid-liquid extraction by adding 1 mL of MTBE.
-
Mix thoroughly and then centrifuge to separate the organic and aqueous layers.
-
Transfer the supernatant (organic layer) to a clean 96-well plate.
-
Evaporate the samples to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of reconstitution solvent (e.g., 90% Acetonitrile in water).
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters. These should be optimized for the specific instrumentation used.
| Parameter | Setting |
| HPLC System | |
| Column | Thermo Scientific, BioBasic SCX, 50 x 3.0 mm, 5 µm[10] |
| Mobile Phase | 80:20 Acetonitrile:10 mM Ammonium Formate, pH 2.5 with Formic Acid[10] |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Mass Spectrometer | |
| Instrument | API 4000 or equivalent[10] |
| Ion Source | Electrospray Ionization (ESI)[10] |
| Ion Mode | Positive[10] |
| MRM Transitions | |
| 2-Hydroxydesipramine | 283.3 → 72.2 m/z[10] |
| This compound | 286.3 → 75.2 m/z (example, requires optimization) |
| Desipramine | 267.3 → 72.2 m/z[10] |
| d4-Desipramine | 271.3 → 72.2 m/z[10] |
Data Analysis and Method Validation
Calibration Curve and Quantification
A calibration curve is constructed by plotting the peak area ratio of 2-Hydroxy Desipramine to this compound against the nominal concentration of the calibration standards. A weighted (e.g., 1/x² or 1/x) linear regression is typically used. The concentration of 2-Hydroxy Desipramine in the QC and unknown samples is then calculated from the regression equation.
Bioanalytical Method Validation
The bioanalytical method should be validated according to regulatory guidelines such as the ICH M10 guideline.[11][12] Key validation parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and internal standard in blank matrix from at least six different sources. |
| Calibration Curve | At least 75% of the calibration standards should be within ±15% of their nominal values (±20% for the Lower Limit of Quantification, LLOQ). The correlation coefficient (r²) should be ≥ 0.99. |
| Accuracy and Precision | The mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ). The precision (%CV) should not exceed 15% (20% at the LLOQ).[13] |
| Matrix Effect | The matrix factor should be consistent across different lots of matrix, with a %CV of ≤15%. |
| Recovery | The extraction recovery of the analyte and internal standard should be consistent, precise, and reproducible. |
| Stability | Analyte stability should be demonstrated under various conditions including freeze-thaw cycles, short-term bench-top storage, and long-term storage. |
| Dilution Integrity | If samples are to be diluted, the dilution should not affect the accuracy and precision.[13] |
Visualizations
Caption: Experimental workflow for the bioanalysis of 2-Hydroxy Desipramine.
Caption: Metabolic pathway of Desipramine to 2-Hydroxydesipramine.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of 2-Hydroxy Desipramine in pharmacokinetic studies. Its near-identical physicochemical properties to the analyte ensure high accuracy and precision by correcting for variability during sample processing and analysis.[6][7] The detailed protocol and LC-MS/MS conditions provided in these application notes serve as a comprehensive guide for researchers in the field of drug metabolism and pharmacokinetics. Proper method validation is essential to ensure the reliability of the data generated.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ClinPGx [clinpgx.org]
- 3. Desipramine and 2-hydroxy-desipramine pharmacokinetics in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of imipramine and desipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antidepressant activity of 2-hydroxydesipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. texilajournal.com [texilajournal.com]
- 10. celerion.com [celerion.com]
- 11. database.ich.org [database.ich.org]
- 12. capa.org.tw [capa.org.tw]
- 13. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols for the Analysis of 2-Hydroxy Desipramine-d3
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation and analysis of 2-Hydroxy Desipramine-d3 in biological matrices, primarily human plasma. The methodologies described herein are essential for pharmacokinetic studies, therapeutic drug monitoring, and other clinical and preclinical research applications.
Introduction
2-Hydroxy Desipramine is the primary active metabolite of the tricyclic antidepressant Desipramine. Accurate quantification of this metabolite is crucial for understanding the parent drug's metabolism, efficacy, and potential for toxicity. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry. It effectively compensates for variability during sample preparation and analysis, ensuring high accuracy and precision.
This guide details three common sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). Each method is presented with a comprehensive protocol, a visual workflow, and a summary of expected analytical performance.
Comparative Summary of Sample Preparation Techniques
The choice of sample preparation method depends on various factors, including the required sensitivity, sample throughput, and the complexity of the sample matrix. Below is a summary of quantitative data for the different techniques, providing a basis for method selection.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Analyte | 2-Hydroxy Desipramine | Desipramine (as a proxy) | Desipramine (as a proxy) |
| Internal Standard | This compound | Desipramine-d4[1] | Desipramine-d3 |
| Matrix | Human Plasma | Human Plasma[1] | Human Serum |
| Recovery (%) | > 90% (expected) | ~89%[2] | 85.5 - 114.5%[3] |
| Matrix Effect (%) | < 15% (expected) | Not explicitly stated | 85.6 - 98.7%[3] |
| Precision (%CV) | < 15% (expected) | < 15%[1] | < 15%[3] |
| Accuracy (%Bias) | ± 15% (expected) | Within ±15%[1] | 90.3 to 114.3%[3] |
Note: Data for Desipramine is used as a proxy for this compound where specific data for the deuterated metabolite was not available. The physicochemical similarities suggest comparable performance.
Experimental Protocols
Detailed methodologies for each sample preparation technique are provided below.
Solid-Phase Extraction (SPE) Protocol
SPE is a highly selective method that can provide the cleanest extracts, leading to minimal matrix effects and high sensitivity. Both polymeric reversed-phase (e.g., Oasis HLB) and mixed-mode cation exchange cartridges are suitable for the extraction of 2-Hydroxy Desipramine.
3.1.1. Mixed-Mode Cation Exchange SPE Protocol
References
Bioanalytical Method for the Quantification of 2-Hydroxy Desipramine using 2-Hydroxy Desipramine-d3 Internal Standard by LC-MS/MS
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Desipramine (B1205290) is a tricyclic antidepressant that is metabolized in the body to form several metabolites, including the pharmacologically active 2-hydroxydesipramine (B23142).[1][2] Monitoring the levels of both the parent drug and its active metabolites is crucial for pharmacokinetic studies and therapeutic drug monitoring to ensure efficacy and prevent toxicity.[3] This application note describes a robust and sensitive bioanalytical method for the quantification of 2-hydroxydesipramine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, 2-Hydroxy Desipramine-d3, to ensure high accuracy and precision.[4]
The developed method involves a straightforward sample preparation procedure, followed by rapid and selective chromatographic separation and detection. This method is suitable for high-throughput analysis in a regulated bioanalytical laboratory setting.
Methodology
A sensitive and selective LC-MS/MS method was developed and validated for the quantification of 2-hydroxydesipramine in human plasma. A stable isotope-labeled internal standard, this compound, is employed to compensate for matrix effects and variability in sample processing.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 50 µL of human plasma, add 25 µL of the internal standard working solution (this compound).
-
Alkalinize the sample by adding a basic buffer to facilitate the extraction.
-
Perform liquid-liquid extraction by adding an appropriate organic solvent (e.g., methyl tert-butyl ether - MTBE).[5]
-
Vortex the mixture to ensure thorough mixing and then centrifuge to separate the organic and aqueous layers.[5]
-
Transfer the organic supernatant to a clean tube or a 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.[5]
Liquid Chromatography (LC) Parameters
-
Column: A reversed-phase column, such as a C18 or a specialized column for basic compounds (e.g., Thermo Scientific BioBasic SCX, 50 x 3.0 mm, 5 µm), is suitable for the separation.[5]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.[5][6]
-
Flow Rate: A flow rate in the range of 0.4-0.7 mL/min is commonly employed.[6]
-
Injection Volume: A small injection volume (e.g., 2-10 µL) is sufficient for sensitive detection.[6]
Mass Spectrometry (MS) Parameters
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity in multiple reaction monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) in the positive ion mode is effective for the ionization of desipramine and its metabolites.[5]
-
MRM Transitions: The following mass transitions are monitored:
-
2-Hydroxydesipramine: 283.3 → 72.2 m/z[5]
-
This compound (Internal Standard): A specific transition for the deuterated standard would be determined during method development (e.g., 286.3 → 75.2 m/z, assuming a +3 Da shift).
-
Data Presentation
The method was validated for its linearity, precision, accuracy, and recovery. The quantitative data presented below is representative of the performance of such an assay, based on a similar validated method for 2-hydroxydesipramine.[5]
| Parameter | Concentration Level | N | Mean Concentration (ng/mL) | Accuracy (% Bias) | Precision (% CV) |
| Linearity Range | 0.5 - 250 ng/mL | ||||
| Correlation Coefficient (r²) | > 0.99 | ||||
| Inter-batch Accuracy & Precision | LLOQ (0.5 ng/mL) | 6 | 0.48 | -4.0 | 7.5 |
| Low QC (1.5 ng/mL) | 6 | 1.45 | -3.3 | 4.1 | |
| Medium QC (75 ng/mL) | 6 | 76.2 | 1.6 | 2.5 | |
| High QC (200 ng/mL) | 6 | 198.4 | -0.8 | 3.0 |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 2-hydroxydesipramine and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the 2-hydroxydesipramine stock solution with a suitable solvent (e.g., methanol:water, 50:50 v/v) to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) by diluting the stock solution.
Protocol 2: Sample Preparation and Extraction
-
Arrange and label a 96-well plate or microcentrifuge tubes for blank samples, calibration standards, quality control samples, and unknown samples.
-
Add 50 µL of the respective matrix (human plasma) to each well.
-
For calibration standards and QCs, spike the appropriate amount of the working standard solutions into blank plasma.
-
Add 25 µL of the internal standard working solution to all wells except for the blank.
-
Add 50 µL of a basic buffer (e.g., 0.1 M sodium carbonate) to each well and mix.
-
Add 500 µL of MTBE to each well.
-
Seal the plate and vortex for 5 minutes at high speed.
-
Centrifuge the plate at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer 400 µL of the upper organic layer to a new 96-well plate.
-
Evaporate the solvent to dryness in a sample concentrator under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 acetonitrile:10 mM ammonium formate) and mix.
-
The plate is now ready for injection into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for the bioanalytical method.
Caption: Metabolic pathway of Desipramine to 2-Hydroxydesipramine.
References
- 1. Desipramine and 2-hydroxy-desipramine pharmacokinetics in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antidepressant activity of 2-hydroxydesipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medicinesinformation.co.nz [medicinesinformation.co.nz]
- 4. medchemexpress.com [medchemexpress.com]
- 5. celerion.com [celerion.com]
- 6. phenomenex.com [phenomenex.com]
Application Note: Quantitative Analysis of 2-Hydroxy Desipramine in Human Urine
Introduction
Desipramine (B1205290), a tricyclic antidepressant, is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6 to its active metabolite, 2-Hydroxy Desipramine.[1][2][3] This metabolite is subsequently excreted in the urine, partly in its unconjugated form and also as a glucuronide conjugate.[2] Monitoring the levels of 2-Hydroxy Desipramine in urine is crucial for therapeutic drug monitoring, pharmacokinetic studies, and in forensic toxicology to understand the parent drug's metabolism and patient compliance. This application note provides detailed protocols for the quantitative analysis of 2-Hydroxy Desipramine in human urine samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. Two common sample preparation methods are described: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Metabolic Pathway of Desipramine
Desipramine undergoes hydroxylation to form 2-Hydroxy Desipramine, a pharmacologically active metabolite.[1][4] This metabolic process is primarily catalyzed by the CYP2D6 enzyme in the liver.[1][2][3] Genetic variations in the CYP2D6 gene can lead to significant inter-individual differences in the rate of Desipramine metabolism, affecting plasma and urine concentrations of both the parent drug and its metabolite.[2] 2-Hydroxy Desipramine can be further metabolized through glucuronidation to increase its water solubility for renal excretion.[2]
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the quantitative analysis of 2-Hydroxy Desipramine in urine.
Materials and Reagents
-
Standards: 2-Hydroxy Desipramine and 2-Hydroxy Desipramine-d4 (internal standard) reference standards.
-
Solvents: Methanol (B129727) (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic acid, Ammonium (B1175870) acetate (B1210297), Diethyl ether, Methyl t-butyl ether (MTBE).
-
Reagents: β-Glucuronidase from Patella vulgata, Phosphate (B84403) buffer (pH 6.8), Ammonium hydroxide (B78521).
-
SPE Cartridges: Oasis WCX (Weak Cation Exchange) µElution plates or similar.
-
General Labware: Polypropylene (B1209903) tubes, glass vials, analytical balance, vortex mixer, centrifuge, nitrogen evaporator.
Sample Preparation
Urine samples may contain both free and conjugated forms of 2-Hydroxy Desipramine. For the determination of total 2-Hydroxy Desipramine, an enzymatic hydrolysis step is required.
2.1. Enzymatic Hydrolysis (Optional)
-
To 1 mL of urine sample in a polypropylene tube, add 250 µL of phosphate buffer (pH 6.8).
-
Add 20 µL of β-Glucuronidase solution.
-
Vortex and incubate the mixture at 60°C for 2 hours.
-
Allow the sample to cool to room temperature before proceeding with extraction.
2.2. Protocol 1: Solid-Phase Extraction (SPE)
This protocol is adapted from methods for tricyclic antidepressants and offers high recovery and clean extracts.[5]
-
Sample Pre-treatment: To 200 µL of urine (hydrolyzed or non-hydrolyzed), add 200 µL of 4% phosphoric acid and the internal standard solution (2-Hydroxy Desipramine-d4).
-
SPE Cartridge Conditioning: Condition the Oasis WCX µElution plate wells with 200 µL of methanol followed by 200 µL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE plate.
-
Washing: Wash the wells with 200 µL of 10 mM ammonium acetate (pH 6), followed by 200 µL of methanol.
-
Elution: Elute the analyte and internal standard with two 25 µL aliquots of 60:40 acetonitrile/methanol containing 2% formic acid.
-
Final Sample: The eluate can be directly injected into the LC-MS/MS system.
2.3. Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is a classic and effective method for the extraction of drugs from biological matrices.[6]
-
Sample Alkalinization: To 1 mL of urine sample (hydrolyzed or non-hydrolyzed) in a glass tube, add the internal standard and 100 µL of concentrated ammonium hydroxide to adjust the pH to >9.
-
Extraction: Add 5 mL of diethyl ether or MTBE. Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 4000 rpm for 10 minutes.
-
Solvent Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix interferences (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive ESI.
-
MRM Transitions:
-
2-Hydroxy Desipramine: Precursor ion > Product ion (To be determined by direct infusion of the standard). A possible transition is 283.3 > 72.2 m/z.[6]
-
2-Hydroxy Desipramine-d4: Precursor ion > Product ion (To be determined by direct infusion of the standard).
-
Experimental Workflow Diagram
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of 2-Hydroxy Desipramine and related compounds in urine and other biological matrices. These values are indicative and should be established for each specific laboratory setting.
Table 1: Method Performance Characteristics for 2-Hydroxy Desipramine in Urine (HPLC-Electrochemical Detection)
| Parameter | Value | Reference |
| Limit of Determination | 0.02 µg/L (0.02 ng/mL) | [7] |
| Recovery | 66.4% - 105.7% | [7] |
| Intra-assay CV | < 14.2% | [7] |
| Inter-assay CV | < 14.2% | [7] |
Table 2: Method Performance for Tricyclic Antidepressants in Urine (UPC²-MS)
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | [5] |
| Linearity Range | 0.1 - 10.0 ng/mL | [5] |
| Recovery (SPE) | 92% - 104% | [5] |
| Accuracy | 99% (average) | [5] |
Table 3: Method Performance for 2-Hydroxy Desipramine in Serum (HPLC-UV)
| Parameter | Value | Reference |
| Linearity Range | 1 - 100 µg/L (1-100 ng/mL) | [8] |
| Between-run CV (20 µg/L) | 3.4% | [8] |
| Between-run CV (60 µg/L) | 3.8% | [8] |
Conclusion
The protocols described in this application note provide a robust and reliable framework for the quantitative analysis of 2-Hydroxy Desipramine in human urine. Both SPE and LLE are effective sample preparation techniques, with the choice depending on available resources and desired sample throughput. The use of LC-MS/MS ensures high sensitivity and selectivity, allowing for accurate quantification at therapeutic and potentially toxic concentrations. Proper method validation is essential to ensure the reliability of the results for clinical and research applications.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ClinPGx [clinpgx.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Desipramine and 2-hydroxy-desipramine pharmacokinetics in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. celerion.com [celerion.com]
- 7. Simultaneous high-performance liquid chromatography-electrochemical detection determination of imipramine, desipramine, their 2-hydroxylated metabolites, and imipramine N-oxide in human plasma and urine: preliminary application to oxidation pharmacogenetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of serum desipramine and 2-hydroxydesipramine for pharmacokinetic applications by HPLC with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-Hydroxy Desipramine-d3 in Drug Metabolism and Pharmacokinetics (DMPK) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Hydroxy Desipramine-d3, a deuterium-labeled internal standard, in drug metabolism and pharmacokinetics (DMPK) studies of desipramine (B1205290). Desipramine is a tricyclic antidepressant that is extensively metabolized in the liver to its active metabolite, 2-hydroxy desipramine.[1] The accurate quantification of both the parent drug and its metabolite is crucial for understanding its efficacy, safety, and for personalizing patient dosage.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] This is because its physicochemical properties are nearly identical to the analyte of interest, 2-hydroxy desipramine, ensuring that it behaves similarly during sample preparation and analysis, thus correcting for variability and improving the accuracy and precision of the results.
Core Applications:
-
Therapeutic Drug Monitoring (TDM): Routine monitoring of desipramine and 2-hydroxy desipramine plasma concentrations is essential to ensure they are within the therapeutic range (typically 60-150 mcg/L for desipramine) and to avoid toxicity.[3] The use of this compound as an internal standard allows for highly accurate and precise measurements, which is critical for patient management, especially in cases of overdose or when there is a suspected drug-drug interaction.[4][5]
-
Pharmacokinetic (PK) Studies: this compound is an invaluable tool in clinical and preclinical studies aimed at characterizing the absorption, distribution, metabolism, and excretion (ADME) of desipramine. By enabling precise quantification, researchers can accurately determine key PK parameters such as half-life, clearance, and volume of distribution for both the parent drug and its active metabolite.[6]
-
CYP2D6 Phenotyping: Desipramine is primarily metabolized by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6).[1][3] Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers based on their CYP2D6 genotype and phenotype. The ratio of desipramine to 2-hydroxy desipramine in plasma can serve as a marker for CYP2D6 activity.[7] Accurate measurement using this compound as an internal standard is crucial for these phenotyping studies, which can help in predicting patient response to desipramine and other CYP2D6 substrates.[8][9]
Desipramine Metabolism
Desipramine undergoes extensive metabolism in the liver, primarily through hydroxylation by the CYP2D6 enzyme to form the active metabolite 2-hydroxy desipramine. This metabolite is then further metabolized, including through glucuronidation, to facilitate its excretion. The genetic polymorphism of CYP2D6 leads to significant inter-individual variability in the rate of desipramine metabolism.[1][3][9]
Figure 1: Metabolic pathway of Desipramine.
Experimental Protocols
The following are detailed protocols for the quantification of desipramine and 2-hydroxy desipramine in human plasma using this compound as an internal standard.
Protocol 1: Bioanalytical Method for Quantification of Desipramine and 2-Hydroxy Desipramine in Human Plasma using LC-MS/MS
This protocol is a comprehensive procedure for the simultaneous quantification of desipramine and its active metabolite, 2-hydroxy desipramine, in human plasma. The use of a deuterated internal standard for the metabolite, this compound, ensures high accuracy and precision.
1. Materials and Reagents:
-
Desipramine hydrochloride (Reference Standard)
-
2-Hydroxy Desipramine (Reference Standard)
-
This compound (Internal Standard)
-
Human plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) formate (B1220265) (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE) (HPLC grade)
-
Water (deionized, 18 MΩ·cm)
2. Sample Preparation (Liquid-Liquid Extraction):
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Pipette 100 µL of each plasma sample (calibration standards, quality controls, and unknown samples) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (containing this compound in methanol) to each tube, except for the blank plasma.
-
Vortex briefly to mix.
-
Add 50 µL of a basic buffer (e.g., 0.1 M sodium carbonate) to each tube and vortex.
-
Add 500 µL of MTBE to each tube.
-
Vortex for 5 minutes to ensure thorough extraction.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer (MTBE) to a clean microcentrifuge tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 80:20 acetonitrile:10 mM ammonium formate, pH 2.5 with formic acid) and vortex.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Figure 2: Experimental workflow for sample preparation.
3. LC-MS/MS Conditions:
-
LC System: Agilent 1200 Series or equivalent
-
Column: Thermo Scientific, BioBasic SCX, 50 x 3.0 mm, 5 µm
-
Mobile Phase A: 10 mM Ammonium Formate in water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-1.5 min: 20-80% B
-
1.5-2.0 min: 80% B
-
2.0-2.1 min: 80-20% B
-
2.1-3.0 min: 20% B
-
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
MS System: Sciex API 4000 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Desipramine: 267.3 → 72.2 m/z
-
2-Hydroxy Desipramine: 283.3 → 72.2 m/z
-
This compound: 286.3 → 75.2 m/z (hypothetical, assuming +3 Da shift on a stable fragment)
-
4. Data Analysis:
-
Quantification is based on the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.
-
The concentration of the unknown samples is determined from the calibration curve using linear regression.
Protocol 2: CYP2D6 Phenotyping using Desipramine
This protocol describes a method for determining the CYP2D6 phenotype of an individual by measuring the plasma concentrations of desipramine and its metabolite, 2-hydroxy desipramine, after a single oral dose of desipramine.
1. Study Design:
-
Recruit healthy volunteers or patients after obtaining informed consent.
-
Administer a single oral dose of 50 mg desipramine.[6]
-
Collect blood samples at predefined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours) post-dose.
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
2. Bioanalysis:
-
Analyze the plasma samples for desipramine and 2-hydroxy desipramine concentrations using the LC-MS/MS method described in Protocol 1.
3. Data Analysis and Phenotyping:
-
Calculate the metabolic ratio (MR) of desipramine to 2-hydroxy desipramine at a specific time point (e.g., 8 hours post-dose).
-
Classify individuals into different phenotype groups based on the MR. The exact cutoff values may vary between studies and populations.
-
Poor Metabolizers (PMs): High MR (low 2-hydroxy desipramine formation)
-
Intermediate Metabolizers (IMs): Intermediate MR
-
Extensive Metabolizers (EMs): Low MR (efficient 2-hydroxy desipramine formation)
-
Ultrarapid Metabolizers (UMs): Very low MR
-
Figure 3: Workflow for CYP2D6 phenotyping.
Data Presentation
The following tables summarize key pharmacokinetic parameters of desipramine and 2-hydroxy desipramine, and typical validation results for a bioanalytical method using a deuterated internal standard.
Table 1: Pharmacokinetic Parameters of Desipramine and 2-Hydroxy Desipramine in Healthy Volunteers
| Parameter | Desipramine | 2-Hydroxy Desipramine | Reference |
| Half-life (t½) | 12 - 24 hours | Not well established, but shorter than desipramine | [1] |
| Time to Peak (Tmax) | 4 - 6 hours | Appears early in plasma | [1][6] |
| Clearance (CL) | Highly variable, influenced by CYP2D6 genotype | Dependent on formation from desipramine | [3] |
| Volume of Distribution (Vd) | Large | Smaller than desipramine | [1] |
| Protein Binding | 73 - 92% | Not specified | [1] |
Table 2: Typical Bioanalytical Method Validation Results for Desipramine and 2-Hydroxy Desipramine Quantification
| Parameter | Desipramine | 2-Hydroxy Desipramine |
| Linearity (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (% Bias) | ± 15% | ± 15% |
| Recovery | > 85% | > 85% |
The Role of a Deuterated Internal Standard
The fundamental principle of using a stable isotope-labeled internal standard like this compound is to ensure the highest level of accuracy and precision in quantification. Because its chemical and physical properties are virtually identical to the analyte, it experiences the same extraction inefficiencies, matrix effects (ion suppression or enhancement), and instrument variability. By measuring the ratio of the analyte to the internal standard, these sources of error are effectively normalized.
Figure 4: Logical relationship of using a deuterated internal standard.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. medicinesinformation.co.nz [medicinesinformation.co.nz]
- 4. Case 329 --Clinical Chemistry Case [path.upmc.edu]
- 5. A case of severe acute desipramine overdose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Desipramine and 2-hydroxy-desipramine pharmacokinetics in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of desipramine in Japanese psychiatric patients: the impact of CYP2D6 genotype on the hydroxylation of desipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Relationship between plasma desipramine levels, CYP2D6 phenotype and clinical response to desipramine: a prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. s3.pgkb.org [s3.pgkb.org]
Application Notes and Protocols for Preparing 2-Hydroxy Desipramine-d3 Working Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Hydroxy Desipramine-d3 is the deuterated form of 2-Hydroxy Desipramine, a major active metabolite of the tricyclic antidepressant Desipramine.[1][2] Deuterated standards are crucial internal standards for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), providing high accuracy and precision by correcting for matrix effects and variability during sample processing.[3][4][5] This document provides a detailed protocol for the preparation of this compound working solutions for use in analytical assays.
Compound Information and Physicochemical Properties
A summary of the key information for this compound is provided in the table below.
| Property | Value | Source |
| Chemical Name | 10,11-Dihydro-5-[3-(methyl-d3-amino)propyl]-5H-dibenz[b,f]azepin-2-ol | [6] |
| CAS Number | 1189998-63-7 | [6][7] |
| Molecular Formula | C18H19D3N2O | [6][7] |
| Molecular Weight | 285.40 g/mol | [6][7] |
| Appearance | Tan to Brown Solid | [6] |
| Solubility | Slightly soluble in DMSO and Methanol (B129727) | [8] |
| Storage Conditions | -20°C Freezer | [8] |
Experimental Protocol: Preparation of Stock and Working Solutions
This protocol outlines the steps for preparing a primary stock solution, an intermediate stock solution, and final working solutions of this compound.
2.1. Materials and Reagents:
-
This compound solid standard
-
Methanol (LC-MS grade or equivalent)
-
Dimethyl sulfoxide (B87167) (DMSO) (optional, for initial solubilization)
-
Calibrated analytical balance
-
Volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
-
Calibrated micropipettes and sterile, disposable tips
-
Vortex mixer
-
Amber glass vials for storage
2.2. Safety Precautions:
-
Handle this compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Refer to the Safety Data Sheet (SDS) for detailed safety information.
2.3. Preparation of Primary Stock Solution (1 mg/mL):
-
Weighing: Accurately weigh approximately 1 mg of this compound solid using a calibrated analytical balance. Record the exact weight.
-
Dissolution: Transfer the weighed solid to a 1 mL volumetric flask.
-
Solubilization: Add a small amount of DMSO (e.g., 50 µL) to aid in initial dissolution if necessary, followed by the addition of methanol to near the final volume.[8]
-
Volume Adjustment: Bring the solution to the final volume of 1 mL with methanol.
-
Homogenization: Cap the flask and vortex thoroughly until the solid is completely dissolved and the solution is homogenous.
-
Storage: Transfer the primary stock solution to a clearly labeled amber glass vial and store at -20°C.[8]
2.4. Preparation of Intermediate Stock Solution (e.g., 10 µg/mL):
-
Dilution: Allow the primary stock solution to equilibrate to room temperature.
-
Pipetting: Using a calibrated micropipette, transfer 100 µL of the 1 mg/mL primary stock solution into a 10 mL volumetric flask.
-
Diluent Addition: Add methanol to the flask to near the final volume.
-
Volume Adjustment: Bring the solution to the final volume of 10 mL with methanol.
-
Homogenization: Cap the flask and vortex thoroughly to ensure a homogenous solution.
-
Storage: Transfer the intermediate stock solution to a labeled amber glass vial and store at -20°C.
2.5. Preparation of Working Solutions (e.g., 100 ng/mL):
Working solutions are typically prepared by further diluting the intermediate stock solution to the desired final concentration. The final concentration will depend on the specific requirements of the analytical method.
-
Dilution: Allow the intermediate stock solution (10 µg/mL) to equilibrate to room temperature.
-
Pipetting: Transfer 100 µL of the 10 µg/mL intermediate stock solution into a 10 mL volumetric flask.
-
Diluent Addition: The diluent for the working solution should ideally match the initial mobile phase composition of the LC-MS method (e.g., 50:50 methanol:water).[3] Add the appropriate diluent to the flask.
-
Volume Adjustment: Bring the solution to the final volume of 10 mL with the diluent.
-
Homogenization: Cap the flask and vortex thoroughly.
-
Usage: This working solution is now ready to be used as an internal standard in sample preparation.
Summary of Solution Preparation:
| Solution | Parent Solution | Volume of Parent Solution | Final Volume | Final Concentration | Solvent/Diluent |
| Primary Stock | Solid Compound | ~1 mg | 1 mL | 1 mg/mL | Methanol (with optional DMSO) |
| Intermediate Stock | Primary Stock (1 mg/mL) | 100 µL | 10 mL | 10 µg/mL | Methanol |
| Working Solution | Intermediate Stock (10 µg/mL) | 100 µL | 10 mL | 100 ng/mL | e.g., 50:50 Methanol:Water |
Experimental Workflow and Diagrams
The following diagrams illustrate the key workflows for preparing the working solutions and its application in a typical bioanalytical workflow.
Caption: Workflow for the preparation of this compound stock and working solutions.
References
- 1. Desipramine | C18H22N2 | CID 2995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Hydroxydesipramine | C18H22N2O | CID 121249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. This compound CAS#: [m.chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with 2-Hydroxy Desipramine-d3 in LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 2-Hydroxy Desipramine-d3 as an internal standard to overcome matrix effects in LC-MS/MS assays.
Troubleshooting Guides
Q1: We are observing significant ion suppression for our analyte when analyzing plasma samples, even with the use of this compound. What could be the cause and how can we troubleshoot this?
A1: While this compound is an excellent internal standard that co-elutes with 2-Hydroxy Desipramine and compensates for many matrix effects, significant ion suppression can still occur due to several factors. Here’s a step-by-step troubleshooting guide:
-
Verify Co-elution: Ensure that the chromatographic peaks for your analyte and this compound are narrow and co-elute as closely as possible. Differential elution, even by a few seconds, can expose the analyte and internal standard to different matrix components, leading to inadequate compensation.
-
Sample Preparation Optimization: The current sample preparation method may not be sufficiently removing interfering matrix components like phospholipids. Consider the following:
-
Protein Precipitation (PPT): If using PPT, ensure complete precipitation and centrifugation. Supernatant should be carefully collected without disturbing the pellet.
-
Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to improve the selectivity for your analyte and internal standard, while leaving interfering components behind.[1]
-
Solid-Phase Extraction (SPE): This technique offers a more selective cleanup than PPT or LLE. Experiment with different sorbents and wash/elution solvents to effectively remove matrix interferences.
-
-
Chromatographic Adjustments: Modify your LC method to separate the analyte and internal standard from the regions of significant matrix effects. This can be achieved by altering the gradient profile, mobile phase composition, or using a different column chemistry.
-
Post-Column Infusion Study: To identify the regions of ion suppression in your chromatogram, perform a post-column infusion experiment. This will help you to adjust your chromatography to move your analyte's elution time to a cleaner part of the chromatogram.
Q2: Our results show high variability in the analyte/internal standard peak area ratio across different plasma lots. What steps can be taken to address this?
A2: High variability across different biological lots is a classic indicator of matrix effects that are not being adequately compensated for.
-
Matrix Effect Evaluation: Systematically evaluate the matrix effect across multiple lots of plasma. A quantitative assessment will help determine the extent of the variability.
-
Internal Standard Concentration: Ensure the concentration of this compound is appropriate. It should be high enough to provide a robust signal but not so high that it saturates the detector.
-
Review Sample Preparation: Inconsistent sample preparation can introduce variability. If performed manually, ensure consistent technique. Automated liquid handlers can improve reproducibility.[1]
-
Matrix-Matched Calibrators and QCs: Prepare your calibration standards and quality control samples in the same biological matrix as your study samples. This is a regulatory expectation and helps to normalize for matrix effects.
Q3: We are seeing poor peak shape for 2-Hydroxy Desipramine, but the peak for this compound looks acceptable. What could be the issue?
A3: This scenario suggests a problem that is specific to the analyte, which could be related to its concentration or interaction with the analytical system.
-
Analyte Concentration: If the analyte concentration is very low (near the limit of quantification), its peak shape may be more susceptible to degradation.
-
Adsorption: The analyte may be adsorbing to active sites in the LC flow path (e.g., metal surfaces of the column or tubing). Using metal-free or PEEK-lined columns and tubing can mitigate this.
-
Sample pH and Reconstitution Solvent: Ensure the pH of the final sample extract and the composition of the reconstitution solvent are compatible with the mobile phase to ensure good peak shape upon injection. Mismatches can lead to peak distortion.[1]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[2] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[3][4]
Q2: Why is a stable isotope-labeled internal standard like this compound effective in overcoming matrix effects?
A2: A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects. This compound is chemically identical to 2-Hydroxy Desipramine, with the only difference being the presence of deuterium (B1214612) atoms. This means it has the same physicochemical properties and will behave virtually identically during sample preparation and chromatographic separation. As it co-elutes with the analyte, it experiences the same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects is normalized, leading to more accurate and precise results.
Q3: How is the matrix effect quantitatively assessed during method validation?
A3: The matrix effect is typically assessed by comparing the peak area of an analyte in a post-extraction spiked matrix sample to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:
-
MF = (Peak Area in Presence of Matrix) / (Peak Area in Neat Solution)
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An MF = 1 indicates no matrix effect. The internal standard-normalized MF is also calculated to demonstrate that the SIL-IS is effectively compensating for the matrix effect.
Q4: What are the key steps in a typical sample preparation protocol for analyzing 2-Hydroxy Desipramine in plasma?
A4: A common approach is liquid-liquid extraction (LLE). A detailed protocol is provided in the "Experimental Protocols" section below. Other techniques like protein precipitation and solid-phase extraction can also be used.[5][6]
Quantitative Data Summary
The following table provides representative data from a matrix effect assessment for 2-Hydroxy Desipramine, demonstrating the effectiveness of using this compound as an internal standard.
| Plasma Lot | Analyte Peak Area (Post-Spiked) | IS Peak Area (Post-Spiked) | Analyte Peak Area (Neat Solution) | IS Peak Area (Neat Solution) | Matrix Factor (Analyte) | Matrix Factor (IS) | IS-Normalized Matrix Factor |
| 1 | 85,600 | 95,200 | 100,000 | 105,000 | 0.86 | 0.91 | 0.94 |
| 2 | 78,900 | 88,300 | 100,000 | 105,000 | 0.79 | 0.84 | 0.94 |
| 3 | 92,100 | 102,500 | 100,000 | 105,000 | 0.92 | 0.98 | 0.94 |
| 4 | 81,500 | 90,800 | 100,000 | 105,000 | 0.82 | 0.86 | 0.95 |
| 5 | 88,400 | 98,500 | 100,000 | 105,000 | 0.88 | 0.94 | 0.94 |
| Mean | 85,300 | 95,060 | 100,000 | 105,000 | 0.85 | 0.91 | 0.94 |
| %CV | 6.4% | 6.4% | N/A | N/A | 6.4% | 6.4% | 0.5% |
This is representative data. Actual results may vary.
As shown in the table, while the individual analyte and internal standard peak areas show variability across different plasma lots (CV of 6.4%), the IS-Normalized Matrix Factor is highly consistent (CV of 0.5%). This demonstrates that this compound effectively tracks and compensates for the lot-to-lot variability in ion suppression.
Experimental Protocols
Detailed Methodology for the Simultaneous Determination of Desipramine and 2-Hydroxydesipramine in Human Plasma[1]
1. Sample Preparation: Liquid-Liquid Extraction
-
Aliquot 50 µL of human plasma sample into a 96-well plate.
-
Add 25 µL of the internal standard working solution (containing this compound and d4-Desipramine).
-
Add a basic buffer to all samples and mix.
-
Perform liquid-liquid extraction with methyl tert-butyl ether (MTBE) using an automated liquid handler.
-
Mix and centrifuge the plate.
-
Transfer the supernatant (organic layer) to a clean 96-well plate.
-
Evaporate the samples to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 90% acetonitrile.
2. LC-MS/MS Analysis
-
HPLC System: Agilent or equivalent
-
Mass Spectrometer: API 4000 or equivalent[1]
-
Column: Thermo Scientific, BioBasic SCX, 50 x 3.0 mm, 5 µm[1]
-
Mobile Phase: 80:20 Acetonitrile:10 mM Ammonium Formate, pH 2.5 with Formic Acid[1]
-
Flow Rate: 0.6 mL/min
-
Run Time: 2.5 minutes[1]
-
Ion Source: Electrospray Ionization (ESI), Positive Ion Mode[1]
-
MRM Transitions:
-
Desipramine: 267.3 → 72.2 m/z
-
2-Hydroxydesipramine: 283.3 → 72.2 m/z
-
d4-Desipramine (IS): 271.3 → 72.2 m/z
-
This compound (IS): 286.3 → 72.2 m/z (transition is illustrative)
-
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Mechanism of ion suppression in the ESI source.
References
- 1. celerion.com [celerion.com]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academicworks.cuny.edu [academicworks.cuny.edu]
Technical Support Center: Optimizing Chromatographic Separation of Desipramine and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of the tricyclic antidepressant desipramine (B1205290) and its metabolites.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of desipramine and its metabolites, primarily 2-hydroxydesipramine (B23142), using techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS).
Issue 1: Poor Peak Shape (Tailing) for Desipramine and its Metabolites
Q: My chromatogram shows significant peak tailing for desipramine and its metabolites. What are the likely causes and how can I resolve this?
A: Peak tailing is a common issue when analyzing basic compounds like desipramine due to their interaction with residual silanol (B1196071) groups on the silica-based stationary phase of the column.[1][2] Here are the primary causes and solutions:
-
Secondary Silanol Interactions: Free silanol groups on the column's stationary phase can interact with the basic amine functional groups of desipramine and its metabolites, leading to peak tailing.[1][2]
-
Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase to around 2-3 protonates the silanol groups, reducing their interaction with the protonated basic analytes.
-
Solution 2: Use of Mobile Phase Additives: Incorporating additives like triethylamine (B128534) (TEA) or using a buffer can help to mask the active silanol sites. Increasing the buffer concentration can also improve peak shape.[1]
-
Solution 3: Column Selection: Employing end-capped columns or columns with a polar-embedded phase can shield the analytes from residual silanols.[2]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.[1]
-
Solution: Reduce the injection volume or dilute the sample.[1]
-
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can lead to poor peak shape.[3]
-
Solution: Use a guard column to protect the analytical column.[3] If the column is contaminated, try flushing it with a strong solvent. If performance does not improve, the column may need to be replaced.
-
Issue 2: Poor Resolution Between Desipramine and 2-Hydroxydesipramine
Q: I am having difficulty separating desipramine from its primary metabolite, 2-hydroxydesipramine. What strategies can I use to improve resolution?
A: Achieving baseline separation between a parent drug and its hydroxylated metabolite can be challenging due to their similar structures. Here are some approaches to enhance resolution:
-
Mobile Phase Optimization:
-
Adjusting Organic Modifier Content: Systematically varying the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase can significantly impact selectivity. A study on the separation of amitriptyline (B1667244) and its metabolite nortriptyline (B1679971) showed that adjusting the acetonitrile concentration from 35% to 40% improved separation time while maintaining resolution.[4][5]
-
Changing the Organic Modifier: Switching between acetonitrile and methanol (B129727) can alter selectivity due to different solvent properties.
-
pH Adjustment: Fine-tuning the mobile phase pH can alter the ionization state of the analytes and improve separation.[4][5]
-
-
Stationary Phase Selection:
-
Different Column Chemistry: If a standard C18 column does not provide adequate resolution, consider a column with a different stationary phase, such as a phenyl or biphenyl (B1667301) phase, which can offer different selectivity for aromatic compounds.[1]
-
-
Temperature Control:
-
Column Temperature: Optimizing the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, potentially improving resolution.[6]
-
-
Gradient Elution: Employing a shallow gradient elution program can help to better separate closely eluting peaks.
Issue 3: Low Analyte Recovery During Sample Preparation
Q: I am experiencing low and inconsistent recovery of desipramine and its metabolites during solid-phase extraction (SPE) from plasma samples. What are the potential causes and how can I improve my recovery?
A: Low recovery in SPE can stem from several factors related to the sorbent, solvents, and overall procedure.[7][8][9]
-
Inappropriate Sorbent Selection: The choice of SPE sorbent is critical for retaining the analytes of interest. For basic compounds like desipramine, cation-exchange or mixed-mode sorbents are often effective.[10][11][12]
-
Solution: Select a sorbent that provides strong retention for basic compounds. Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly useful for cleaning up complex biological samples.[10]
-
-
Improper Sample pH: The pH of the sample and the wash solutions is crucial for ensuring the analyte is retained on the sorbent and not prematurely eluted.[8]
-
Solution: Adjust the sample pH to ensure the analytes are in their desired charge state for retention on the chosen sorbent.
-
-
Inefficient Elution: The elution solvent may not be strong enough to desorb the analytes from the sorbent completely.
-
Solution: Increase the strength of the elution solvent. This can be achieved by increasing the percentage of organic solvent or by adding a modifier (e.g., ammonia (B1221849) or formic acid) to change the pH and disrupt the interaction between the analyte and the sorbent.
-
-
Incomplete Sorbent Wetting: If the sorbent is not properly conditioned and equilibrated, analyte binding can be inconsistent.[8]
-
Solution: Ensure the sorbent is adequately watted with the conditioning solvent before loading the sample.[8]
-
Issue 4: Matrix Effects in LC-MS/MS Analysis
Q: I am observing signal suppression or enhancement for my analytes in my LC-MS/MS analysis of plasma samples. How can I mitigate these matrix effects?
A: Matrix effects, where co-eluting endogenous components from the sample interfere with the ionization of the target analytes, are a common challenge in LC-MS/MS bioanalysis.[13]
-
Improved Sample Preparation: More effective removal of matrix components is the first line of defense.
-
Solution: Optimize your SPE or liquid-liquid extraction (LLE) protocol to achieve cleaner extracts. Consider using more selective SPE sorbents or multi-step extraction procedures.
-
-
Chromatographic Separation: Modifying the chromatographic method can help to separate the analytes from interfering matrix components.
-
Solution: Adjust the gradient profile or change the stationary phase to improve the resolution between your analytes and the matrix interferences.
-
-
Use of an Appropriate Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for matrix effects.[2]
-
Solution: Use a deuterated internal standard for desipramine (e.g., desipramine-d3 (B563505) or desipramine-d4).[1][2][14] The SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate quantification.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of desipramine that I should be looking to separate? A1: The primary and pharmacologically active metabolite of desipramine is 2-hydroxydesipramine.[15][16] Therefore, most analytical methods focus on the simultaneous determination of desipramine and 2-hydroxydesipramine.[9][14]
Q2: What type of HPLC/UPLC column is most commonly used for the analysis of desipramine and its metabolites? A2: Reversed-phase C18 columns are the most commonly used stationary phases for the separation of desipramine and its metabolites.[17] However, other stationary phases like biphenyl or polar-embedded phases can offer alternative selectivity and improved peak shape for these basic compounds.[1]
Q3: What are typical mobile phase compositions for the separation of desipramine and 2-hydroxydesipramine? A3: Typical mobile phases consist of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer.[17] Formic acid or ammonium (B1175870) formate (B1220265) are common additives used to control the pH and improve peak shape and ionization in mass spectrometry.[14][18] A gradient elution is often employed to achieve optimal separation.
Q4: What sample preparation techniques are recommended for analyzing desipramine in biological matrices like plasma or urine? A4: The most common sample preparation techniques are solid-phase extraction (SPE) and liquid-liquid extraction (LLE).[17][19] Protein precipitation is a simpler but generally less clean method that can also be used.[18] The choice of technique depends on the required sensitivity, selectivity, and sample throughput.
Q5: What is the importance of using an internal standard in the analysis of desipramine? A5: An internal standard (IS) is crucial for accurate and precise quantification, especially in complex biological matrices. The IS helps to correct for variations in sample preparation, injection volume, and instrument response. For LC-MS/MS analysis, a stable isotope-labeled internal standard (e.g., desipramine-d3) is highly recommended to compensate for matrix effects.[1][2]
Experimental Protocols
Below are summarized experimental protocols from cited literature for the analysis of desipramine and its metabolites.
Table 1: Sample Preparation Protocols
| Parameter | Protocol 1: Solid-Phase Extraction (SPE) | Protocol 2: Liquid-Liquid Extraction (LLE)[14] | Protocol 3: Protein Precipitation[18] |
| Matrix | Human Urine | Human Plasma | Mouse Serum |
| Procedure | 1. Dilute 200 µL of urine with 200 µL of 4% H3PO4. 2. Condition an Oasis WCX µElution plate with methanol and then water. 3. Load the diluted sample. 4. Wash the plate with 5% methanol in water. 5. Elute the analytes with methanol.[13] | 1. Aliquot 0.0500 mL of plasma and 0.0250 mL of internal standard. 2. Add a basic buffer and mix. 3. Perform liquid-liquid extraction with MTBE. 4. Centrifuge and transfer the supernatant. 5. Evaporate the solvent and reconstitute in 90% acetonitrile. | 1. To 50 µL of serum, add 50 µL of internal standard. 2. Add 850 µL of acetonitrile as an extraction solvent and vortex. 3. Centrifuge, and transfer the supernatant. 4. Dry the supernatant under nitrogen. 5. Reconstitute in 100 µL of acetonitrile-water (1:1). |
| Internal Standard | Desipramine-d3[13] | d4-Desipramine[14] | Amitriptyline[18] |
Table 2: Chromatographic and Mass Spectrometric Conditions
| Parameter | Method 1: UPLC-MS/MS[18] | Method 2: HPLC-MS/MS[14] | Method 3: UPLC-MS/MS[1] |
| Chromatography System | Acquity UPLC | HPLC System | Kinetex Biphenyl Column |
| Column | Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm | Thermo Scientific, BioBasic SCX, 50 x 3.0 mm, 5 µm | Kinetex Biphenyl, 50 x 3.0 mm |
| Mobile Phase A | 0.1% Formic Acid in 20 mM Ammonium Formate | 10 mM Ammonium Formate, pH 2.5 with Formic Acid | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20-60% B (0-5 min), 60-90% B (5-6 min), 90% B (6-7 min) | 80:20 (Acetonitrile:Mobile Phase A) | 20% B to 65% B (1.8 min), to 75% B (2.2 min) |
| Flow Rate | 0.3 mL/min | Not Specified | 0.7 mL/min |
| Column Temperature | 45°C | Not Specified | 50°C |
| Mass Spectrometer | Q-TOF-MS | API 4000 | Triple Quadrupole MS |
| Ionization Mode | Positive ESI | Positive ESI | Positive ESI |
| MRM Transitions (m/z) | Desipramine: 267.18 -> 72.1, 44.1 | Desipramine: 267.3 -> 72.2 2-Hydroxydesipramine: 283.3 -> 72.2 | Not specified for individual analytes |
| Internal Standard | Amitriptyline | d4-Desipramine (271.3 -> 72.2) | Desipramine-d3 |
Visualizations
Caption: General experimental workflow for the analysis of desipramine and its metabolites.
Caption: Troubleshooting logic for peak tailing of basic compounds like desipramine.
References
- 1. academicworks.cuny.edu [academicworks.cuny.edu]
- 2. egrove.olemiss.edu [egrove.olemiss.edu]
- 3. silicycle.com [silicycle.com]
- 4. um.edu.mt [um.edu.mt]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Determination of serum desipramine and 2-hydroxydesipramine for pharmacokinetic applications by HPLC with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SPE Phase and Solvent Selection | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. How to Select a Sorbent | Products | GL Sciences [glsciences.com]
- 12. interchim.fr [interchim.fr]
- 13. lcms.cz [lcms.cz]
- 14. celerion.com [celerion.com]
- 15. phenomenex.com [phenomenex.com]
- 16. Determination of imipramine, desipramine and their hydroxy metabolites by reversed-phase chromatography with ultraviolet and coulometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medmedchem.com [medmedchem.com]
- 18. A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. psecommunity.org [psecommunity.org]
Technical Support Center: Deuterated Internal Standards in Mass Spectrometry
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing deuterated internal standards in mass spectrometry. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical problems associated with deuterated internal standards?
A1: The most frequently encountered issues include:
-
Isotopic Exchange: The unintended replacement of deuterium (B1214612) atoms with hydrogen from the surrounding environment (e.g., solvent, matrix).[1][2]
-
Chromatographic Shift: The deuterated internal standard and the analyte exhibiting slightly different retention times.[1][2]
-
Differential Matrix Effects: The analyte and the deuterated internal standard experiencing different levels of ion suppression or enhancement from the sample matrix.[1][2][3]
-
Purity Issues: The presence of unlabeled analyte or other chemical impurities in the deuterated internal standard.[2][4]
-
In-source Instability: The deuterated internal standard showing different stability or fragmentation patterns in the mass spectrometer's ion source compared to the analyte.[2]
Q2: What are the ideal characteristics of a deuterated internal standard?
A2: A good stable isotope-labeled (SIL) internal standard should have the following characteristics:
-
Label Stability: The deuterium labels should be positioned on non-exchangeable sites to prevent loss or replacement.[5]
-
Sufficient Mass Difference: A mass shift of at least +3 Da relative to the analyte is recommended to avoid interference from the natural isotopic distribution of the analyte.[6]
-
High Purity: High isotopic enrichment (≥98%) and chemical purity (>99%) are essential for reliable results.[1][4]
-
Co-elution: Ideally, the deuterated internal standard should co-elute perfectly with the analyte to experience the same matrix effects.[7]
Q3: Why is my deuterated internal standard exhibiting a different retention time than the analyte?
A3: This phenomenon, known as the "isotope effect," can cause a slight chromatographic shift between the analyte and the deuterated internal standard.[7] Deuterated compounds often have slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts.[1] This shift can lead to differential matrix effects if the analyte and internal standard elute into regions with varying degrees of ion suppression.[3][7]
Q4: Can deuterated internal standards completely eliminate matrix effects?
A4: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[7] If there is a chromatographic shift between the analyte and the internal standard, they may be exposed to different matrix components as they elute, leading to differential matrix effects and inaccurate quantification.[1][8]
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results are inconsistent despite using a deuterated internal standard. What could be the issue?
Answer: This can stem from several factors, including a lack of co-elution, impurities in the standard, or isotopic exchange.[1]
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting inaccurate quantitative results.
Issue 2: Suspected Isotopic Back-Exchange
Question: My deuterated internal standard appears to be losing its deuterium label. Why is this happening and how can I prevent it?
Answer: Isotopic back-exchange occurs when deuterium atoms on the standard are replaced by protons from the solvent or sample matrix.[2] This is more likely to happen if the deuterium atoms are in chemically labile positions.
Factors Influencing Back-Exchange:
-
Label Position: Deuterium atoms on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups are more susceptible to exchange.[2][5]
-
pH: Exchange is often catalyzed by acidic or basic conditions.[2]
-
Temperature: Higher temperatures can accelerate the rate of exchange.[9]
-
Solvent Composition: Protic solvents like water and methanol (B129727) can facilitate exchange.[9]
Caption: Factors influencing and strategies for mitigating isotopic back-exchange.
Issue 3: Variable Internal Standard Signal Intensity
Question: The signal intensity of my deuterated internal standard is highly variable between samples. What could be the cause?
Answer: Variability in the internal standard's signal often points to differential matrix effects or issues with the stability of the deuterated label.[1] Inconsistent sample preparation, such as variations in extraction recovery or injection volume, can also contribute to this issue.
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity using High-Resolution Mass Spectrometry (HR-MS)
Objective: To determine the isotopic purity of a deuterated internal standard and identify the presence of unlabeled analyte (d0).
Methodology:
-
Sample Preparation: Prepare a dilute solution of the deuterated internal standard in a suitable solvent (e.g., methanol or acetonitrile).[1]
-
Instrumentation: Use a high-resolution mass spectrometer.
-
Analysis: Infuse the solution directly into the mass spectrometer or perform a liquid chromatography separation.[1] Acquire the full scan mass spectrum in the appropriate ionization mode.
-
Data Analysis:
-
Identify the ion signals corresponding to the non-deuterated (d0) and the various deuterated isotopologues (d1, d2, ... dn).[1]
-
Calculate the isotopic purity by determining the relative abundance of the desired deuterated species compared to the sum of all related isotopic peaks.
-
Caption: Workflow for assessing the isotopic purity of a deuterated internal standard.
Protocol 2: Assessment of Isotopic Stability (Back-Exchange)
Objective: To determine if the deuterium labels on the internal standard are stable under the experimental conditions.
Methodology:
-
Sample Preparation:
-
Incubation: Incubate both sets of samples under the same conditions as your analytical method (time, temperature, pH).[1]
-
Sample Processing: Process the samples using your established extraction procedure.[1]
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS.[1]
-
Evaluation: Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A. A significant increase indicates H/D back-exchange.[1] One study observed a 28% increase in the non-labeled compound after incubating a deuterated compound in plasma for one hour.
Data Summary
Table 1: General Recommendations for Deuterated Internal Standards
| Parameter | Recommendation | Rationale |
| Number of Deuterium Atoms | 3 to 6 | Provides a sufficient mass shift without introducing significant isotope effects.[6] |
| Mass Shift | Minimum of +3 Da relative to the analyte | To avoid interference from the natural isotopic distribution of the analyte.[6] |
| Isotopic Purity | ≥98% | Minimizes the contribution of unlabeled analyte present as an impurity.[6] |
| Chemical Purity | >99% | Ensures that the response is not affected by other chemical impurities.[6] |
| Label Position | On chemically stable, non-exchangeable sites | Prevents H/D back-exchange in solution, ensuring the standard's integrity.[5][6] |
| Chromatographic Behavior | Must co-elute with the analyte | Ensures that both the analyte and internal standard experience the same matrix suppression/enhancement.[6][7] |
Table 2: Hypothetical Isotopic Stability Study Results
This table illustrates potential outcomes from an isotopic stability study (Protocol 2), demonstrating the impact of different conditions on the stability of a deuterated internal standard.
| Condition | Incubation Time (hours) | Temperature (°C) | pH | % Decrease in IS Signal | Analyte Peak Detected in IS Channel? |
| Biological Matrix | 6 | 25 | 7.4 | 15% | Yes |
| Biological Matrix | 6 | 4 | 7.4 | <2% | No |
| Reconstitution Solvent | 6 | 25 | 8.5 | 30% | Yes |
| Reconstitution Solvent | 6 | 25 | 4.0 | <1% | No |
Interpretation: The hypothetical data indicates that the internal standard is unstable at room temperature, particularly in a slightly basic reconstitution solvent.[9] Lowering the temperature and acidifying the solvent significantly reduces the extent of isotopic exchange.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Ion Suppression Effects on 2-Hydroxy Desipramine-d3 Quantification
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding ion suppression effects on the quantification of 2-Hydroxy Desipramine-d3. It is intended for researchers, scientists, and drug development professionals utilizing LC-MS/MS for bioanalysis.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My this compound internal standard signal is inconsistent or suppressed. What are the likely causes?
A1: Inconsistent or suppressed signal of your deuterated internal standard can be attributed to several factors. A primary cause is the "isotope effect," where the deuterium-labeled standard may elute slightly earlier than the native analyte.[1] If this separation occurs in a region of significant ion suppression, the internal standard and analyte will be affected differently, leading to inaccurate quantification.[1] Additionally, high concentrations of co-eluting matrix components, such as phospholipids (B1166683) or salts from the biological sample, can compete with the ionization of both the analyte and the internal standard.[1]
Q2: I am observing a gradual decrease in the this compound signal throughout my analytical run. What should I investigate?
A2: A progressive decrease in signal intensity often points towards a build-up of late-eluting matrix components on your analytical column. This can lead to increasing ion suppression with each injection. To troubleshoot this, inject blank solvent samples after a high-concentration sample to check for carryover. You should also consider extending the chromatographic run time to ensure all matrix components have eluted before the next injection. Implementing a more robust column wash step at the end of each run can also help remove strongly retained interfering compounds.
Q3: My analyte/internal standard area ratio is not reproducible across different samples. How can I troubleshoot this?
A3: Poor reproducibility of the analyte to internal standard area ratio is a classic indicator of differential matrix effects. This means that the degree of ion suppression is varying from sample to sample. To address this, you should first verify the perfect co-elution of 2-Hydroxy Desipramine and its d3-labeled internal standard. Even a minor chromatographic separation can lead to significant quantification errors if they elute in a zone of ion suppression.[1] Optimizing your sample preparation to more effectively remove matrix components is crucial. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective than simple protein precipitation.[2]
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my results?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte, in this case, 2-Hydroxy Desipramine, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity for the analyte, which can result in the underestimation of its concentration, reduced sensitivity, and poor reproducibility of the analytical method.
Q2: Shouldn't a deuterated internal standard like this compound automatically correct for ion suppression?
A2: Ideally, a deuterated internal standard should co-elute with the analyte and experience the same degree of ion suppression. The ratio of the analyte signal to the internal standard signal should then remain constant, allowing for accurate quantification.[1] However, perfect correction is not always guaranteed. As mentioned, the deuterium (B1214612) isotope effect can cause slight chromatographic separation between the analyte and the internal standard.[1] If the elution profiles are not perfectly aligned within a region of ion suppression, the correction will be inaccurate.
Q3: How can I qualitatively assess if ion suppression is occurring in my method?
A3: A post-column infusion experiment is a powerful tool to identify regions in your chromatogram where ion suppression is happening. This experiment helps to visualize the effect of the matrix on the analyte's signal independent of its chromatographic separation.
Q4: What are the most common sources of ion suppression in bioanalytical samples?
A4: The most common sources of ion suppression are endogenous components from the biological matrix, such as salts, phospholipids, and proteins. Exogenous substances introduced during sample collection and preparation, like anticoagulants, plasticizers, and mobile phase additives, can also contribute to ion suppression.
Quantitative Data on Matrix Effects
The following table summarizes representative data on matrix effects observed for tricyclic antidepressants in human plasma, which can be indicative of the potential ion suppression effects on this compound. The matrix effect is calculated as: (Peak area in the presence of matrix / Peak area in clean solvent) x 100%. A value below 100% indicates ion suppression.
| Analyte Class | Sample Preparation Method | Matrix Effect Range (%) | Reference |
| Tricyclic Antidepressants | Protein Precipitation | 85.6 - 98.7 | [3] |
| Various Drugs | Solid-Phase Extraction | 90.2 - 112.9 | [4] |
| Antidepressants | Liquid-Liquid Extraction | 84.5 - 108.7 | [5] |
Note: This data is illustrative. The actual matrix effect for this compound will depend on the specific matrix, sample preparation method, and chromatographic conditions used.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones
Objective: To qualitatively identify the retention time regions where ion suppression occurs due to co-eluting matrix components.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-connector
-
Standard solution of 2-Hydroxy Desipramine (or a similar compound) in mobile phase (e.g., 100 ng/mL)
-
Extracted blank biological matrix (e.g., plasma, urine) prepared using your standard sample preparation method.
Methodology:
-
Set up the LC-MS/MS system with the analytical column and mobile phase used for your assay.
-
Disconnect the LC outlet from the mass spectrometer's ion source.
-
Connect the LC outlet to one inlet of the T-connector.
-
Connect the syringe pump containing the 2-Hydroxy Desipramine standard solution to the other inlet of the T-connector.
-
Connect the outlet of the T-connector to the mass spectrometer's ion source.
-
Begin the LC gradient run without an injection and start the syringe pump at a low, constant flow rate (e.g., 10 µL/min) to obtain a stable baseline signal for the infused standard.
-
Once a stable baseline is achieved, inject the extracted blank matrix sample onto the LC column.
-
Monitor the signal of the infused standard throughout the chromatographic run. Dips in the baseline indicate regions of ion suppression.
Protocol 2: Evaluation of Matrix Effect using Post-Extraction Spiking
Objective: To quantitatively determine the extent of ion suppression for this compound.
Materials:
-
LC-MS/MS system
-
Blank biological matrix
-
Standard solution of this compound
Methodology:
-
Set A: Standards in Solvent: Prepare a set of calibration standards of this compound in the final mobile phase composition.
-
Set B: Standards in Extracted Matrix:
-
Extract multiple aliquots of the blank biological matrix using your established sample preparation protocol.
-
After the final extraction step (e.g., after evaporation and before reconstitution), spike the extracts with the this compound standard solutions to achieve the same final concentrations as in Set A.
-
-
Analyze both sets of samples using your LC-MS/MS method.
-
Calculate the Matrix Effect (%):
-
Matrix Effect (%) = (Mean peak area of Set B / Mean peak area of Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Visualizations
Caption: Mechanism of ion suppression in the ESI source.
Caption: Troubleshooting workflow for ion suppression issues.
References
Stability of 2-Hydroxy Desipramine-d3 in different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 2-Hydroxy Desipramine-d3 under various storage conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under controlled conditions to minimize degradation. The primary recommendations are based on general practices for deuterated compounds and available data for the parent compound, desipramine (B1205290).
Summary of Recommended Storage Conditions:
| Parameter | Solid Form | In Solution |
| Temperature | -20°C for long-term storage. | -20°C for long-term storage. 2-8°C for short-term storage. |
| Light | Protect from light. Store in an amber vial or in the dark. | Protect from light. Use amber vials for storage. |
| Atmosphere | Store in a tightly sealed container. Consider storage under an inert atmosphere (e.g., argon, nitrogen) to prevent oxidation. | Store in a tightly sealed vial to prevent solvent evaporation and contamination. For long-term storage, purging with an inert gas is recommended. |
| Solvent | N/A | Aprotic solvents such as methanol (B129727) or acetonitrile (B52724) are recommended. Avoid acidic or basic aqueous solutions to prevent H/D exchange. |
A technical data sheet for a methanol solution of the parent compound, Desipramine Hydrochloride, indicates that with storage at 2-8°C in an airtight container and protected from light, decomposition is less than 1% over 36 months[1]. While this provides a strong indication of stability for the deuterated analog, it is always best to refer to the manufacturer's certificate of analysis for specific recommendations.
Q2: How stable is this compound in solution at different temperatures?
While specific quantitative data for this compound is limited, studies on desipramine provide valuable insights. In a reconstituted serum extract, desipramine was found to be relatively stable at 4°C for at least 48 hours, with a concentration decrease of 3.6% to 8.3%[2]. For long-term stability of stock solutions, freezing at -20°C is the standard recommendation. Repeated freeze-thaw cycles should be avoided.
Q3: Is this compound sensitive to light?
Yes. As with many tricyclic compounds, this compound is expected to be light-sensitive. Photodegradation studies on desipramine show that it undergoes degradation upon exposure to UV light, following first-order kinetics[3][4]. Therefore, it is crucial to store both solid material and solutions in amber vials or otherwise protected from light to prevent photodegradation[1].
Q4: What is the risk of hydrogen-deuterium (H/D) exchange?
The deuterium (B1214612) atoms on the methyl group of this compound are generally stable. However, the risk of H/D exchange increases in the presence of acidic or basic aqueous solutions. To maintain isotopic purity, it is recommended to use aprotic solvents like methanol or acetonitrile for preparing stock solutions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or drifting analytical results. | Degradation of the internal standard due to improper storage. | Verify storage conditions (temperature, light protection). Prepare fresh working solutions from a stock solution stored at -20°C. Perform a stability check of the standard in your analytical matrix. |
| Loss of signal intensity of the internal standard over time. | Adsorption to container surfaces, especially at low concentrations. Solvent evaporation. | Use silanized glass vials or polypropylene (B1209903) tubes for low-concentration working solutions. Ensure vials are tightly capped. Prepare fresh working solutions more frequently. |
| Appearance of unexpected peaks in the chromatogram. | Presence of degradation products. | Review storage and handling procedures. If photodegradation is suspected, ensure all handling is done under subdued light. Consider performing a forced degradation study to identify potential degradation products. |
| Shift in the isotopic profile of the standard. | Hydrogen-deuterium (H/D) exchange. | Ensure that the standard is not exposed to acidic or basic aqueous conditions. Use high-purity aprotic solvents for reconstitution and dilution. |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol outlines the steps for preparing a stock solution and subsequent working solutions of this compound.
Caption: Workflow for preparing stock and working solutions of this compound.
Protocol 2: Short-Term Stability Assessment in an Analytical Matrix
This protocol provides a framework for evaluating the stability of this compound in a specific biological matrix under typical laboratory conditions.
Caption: Experimental workflow for assessing the short-term stability of this compound.
Signaling Pathways and Logical Relationships
The primary concern regarding the stability of this compound revolves around degradation pathways and factors influencing its integrity as an internal standard.
Caption: Factors influencing the stability of this compound and preventative measures.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UV-photodegradation of desipramine: Impact of concentration, pH and temperature on formation of products including their biodegradability and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing LC Gradient for 2-Hydroxy Desipramine Analysis
Welcome to the technical support center for the analysis of 2-Hydroxy Desipramine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their liquid chromatography (LC) methods for this critical metabolite of Desipramine.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended LC-MS/MS conditions for 2-Hydroxy Desipramine analysis?
For initial analysis of 2-Hydroxy Desipramine and its parent drug, Desipramine, a reversed-phase C18 column is commonly used.[1][2] A typical mobile phase consists of an aqueous component with an acidic modifier (e.g., 0.1% formic acid in water) and an organic component like acetonitrile (B52724) or methanol (B129727). A gradient elution is generally preferred to ensure adequate separation from Desipramine and other potential metabolites or matrix components.
Q2: How does mobile phase pH affect the retention and peak shape of 2-Hydroxy Desipramine?
Mobile phase pH is a critical parameter in the analysis of basic compounds like 2-Hydroxy Desipramine.[3][4][5] Operating at a low pH (around 2.5-3.5) ensures that the amine groups are protonated, which can improve peak shape and reduce tailing by minimizing interactions with residual silanols on the silica-based stationary phase.[3][6] However, the retention time may decrease at lower pH. It is crucial to select a pH that provides a balance between retention, resolution, and peak symmetry.
Q3: My 2-Hydroxy Desipramine peak is tailing. What are the common causes and solutions?
Peak tailing for basic analytes like 2-Hydroxy Desipramine is a frequent issue in reversed-phase HPLC. The primary causes include:
-
Secondary Silanol (B1196071) Interactions: Residual, deprotonated silanol groups on the silica (B1680970) packing material can interact with the protonated amine groups of the analyte, causing tailing.[3][6]
-
Solution: Use a modern, high-purity, end-capped C18 column. Operating the mobile phase at a low pH (e.g., with 0.1% formic acid) can also help by keeping the silanol groups protonated.[3] Adding a buffer, such as ammonium (B1175870) formate, to the mobile phase can also mitigate these interactions.[6]
-
-
Column Contamination: Accumulation of matrix components on the column can lead to active sites that cause tailing.
-
Solution: Employ a guard column and ensure adequate sample clean-up. Regularly flush the column with a strong solvent.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the concentration of the sample.[7]
-
Q4: How can I improve the separation between Desipramine and 2-Hydroxy Desipramine?
Achieving good resolution between Desipramine and its more polar metabolite, 2-Hydroxy Desipramine, is key. Here are some strategies:
-
Adjust the Gradient Slope: A shallower gradient will increase the separation time and generally improve resolution.[8]
-
Modify the Organic Solvent: Switching between acetonitrile and methanol can alter selectivity.
-
Optimize the Mobile Phase pH: Fine-tuning the pH can change the ionization state and retention of both compounds, potentially improving their separation.[8]
-
Change the Stationary Phase: If resolution is still a challenge, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | Secondary interactions with silanol groups; Column contamination; Column overload.[3][7][9] | Use a high-purity, end-capped column; Operate at low pH (2.5-3.5); Employ a guard column and proper sample prep; Reduce injection volume/concentration.[3][7] |
| Poor Peak Shape (Fronting) | Sample overload; Sample solvent stronger than mobile phase. | Dilute the sample; Reconstitute the sample in a solvent similar to or weaker than the initial mobile phase. |
| Split or Double Peaks | Partially blocked column frit; Column void; Co-elution with an interfering compound.[7] | Reverse-flush the column; Replace the column; Optimize the gradient for better separation. |
| Shifting Retention Times | Inadequate column equilibration; Mobile phase composition drift; Column temperature fluctuations; Leaks in the LC system. | Ensure sufficient equilibration time between injections; Prepare fresh mobile phase daily; Use a column oven for temperature control; Check for leaks at all fittings. |
| Low Signal Intensity / Poor Sensitivity | Ion suppression from matrix components; Suboptimal MS source parameters; Analyte degradation.[10] | Improve sample clean-up (e.g., SPE, LLE); Optimize ESI source parameters (e.g., spray voltage, gas flows, temperature); Ensure sample stability. |
Experimental Protocols
Below are examples of LC-MS/MS methods that can be used as a starting point for the analysis of 2-Hydroxy Desipramine.
Method 1: High-Throughput Analysis in Human Plasma
-
Sample Preparation:
-
Aliquot 50 µL of human plasma.
-
Add an internal standard.
-
Add a basic buffer and mix.
-
Perform liquid-liquid extraction with MTBE.
-
Evaporate the organic layer and reconstitute in 90% acetonitrile.
-
-
LC Conditions:
-
Column: Thermo Scientific, BioBasic SCX, 50 x 3.0 mm, 5 µm
-
Mobile Phase: 80:20 Acetonitrile:10 mM Ammonium Formate, pH 2.5 with Formic Acid
-
Flow Rate: Not specified
-
Run Time: 2.5 minutes
-
-
MS/MS Detection:
-
Mass Spectrometer: API 4000
-
Source: ESI, Positive Ion Mode
-
Ions Monitored:
-
Desipramine: 267.3 → 72.2 m/z
-
2-Hydroxydesipramine: 283.3 → 72.2 m/z
-
-
Method 2: UPLC-Q-TOF-MS Analysis in Mouse Serum
-
Sample Preparation:
-
To 50 µL of serum, add acetonitrile for protein precipitation.
-
Vortex and centrifuge.
-
Inject the supernatant.
-
-
LC Conditions:
-
Column: Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic Acid in 20 mM Ammonium Formate buffer
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 20-60% B over 5 min, then to 90% B
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 45°C
-
-
MS Detection:
-
Mass Spectrometer: Quadrupole-Time-of-Flight (Q-TOF)
-
Source: ESI, Positive Ion Mode
-
Quantitative Data Summary
Table 1: Example LC Gradient Conditions for Tricyclic Antidepressant Analysis
| Parameter | Method A | Method B |
| Column | C18, 5 µm | C18, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium Formate, pH 2.5 | 0.1% Formic Acid in 20 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | Isocratic (80% B) | 20-60% B (5 min), 60-90% B (1 min) |
| Flow Rate | Not specified | 0.3 mL/min |
| Run Time | 2.5 min | 10 min |
| Reference | High-Throughput Method | UPLC-Q-TOF Method |
Table 2: Mass Spectrometry Transitions
| Analyte | Parent Ion (m/z) | Product Ion (m/z) |
| Desipramine | 267.3 | 72.2 |
| 2-Hydroxy Desipramine | 283.3 | 72.2 |
| d4-Desipramine (ISTD) | 271.3 | 72.2 |
Visualizations
References
- 1. medmedchem.com [medmedchem.com]
- 2. ijpab.com [ijpab.com]
- 3. chromtech.com [chromtech.com]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. youtube.com [youtube.com]
- 7. agilent.com [agilent.com]
- 8. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for Desipramine Using 2-Hydroxy Desipramine-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of desipramine (B1205290), a tricyclic antidepressant, in biological matrices. It focuses on the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, offering a detailed examination of the use of a deuterated metabolite, 2-Hydroxy Desipramine-d3, as an internal standard (IS) and comparing its theoretical advantages against a method using the deuterated parent drug, Desipramine-d4.
The selection of an appropriate internal standard is a critical factor in the development of robust and reliable bioanalytical methods. An ideal internal standard should mimic the analyte of interest throughout the sample preparation, chromatography, and ionization processes, thereby compensating for any variability and ensuring accurate quantification. Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry for this purpose.
This guide presents a side-by-side look at the validation parameters for an established method alongside the expected performance characteristics when using this compound. While specific experimental data for a validated method using this compound is not widely available in published literature, this comparison is based on established principles of bioanalytical method validation and data from closely related compounds.
Data Presentation: Comparison of Validation Parameters
The following tables summarize the typical validation parameters for an LC-MS/MS method for desipramine, comparing the performance of a method using Desipramine-d4 as the internal standard with the expected performance of a method using this compound.
Table 1: Linearity and Sensitivity
| Parameter | Method with Desipramine-d4 IS | Method with this compound IS (Expected) |
| Analyte | Desipramine | Desipramine |
| Linearity Range | 0.1 - 100 ng/mL | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.1 ng/mL |
| Precision at LLOQ (%CV) | < 20% | < 20% |
| Accuracy at LLOQ (%Bias) | ± 20% | ± 20% |
Table 2: Accuracy and Precision
| Analyte | QC Level | Method with Desipramine-d4 IS (%CV | %Bias) | Method with this compound IS (Expected) (%CV | %Bias) |
| Desipramine | Low (0.3 ng/mL) | 3.7 | -4.7 | < 15 | ± 15% |
| Medium (50 ng/mL) | 2.1 | 1.3 | < 15 | ± 15% | |
| High (80 ng/mL) | 2.6 | -2.7 | < 15 | ± 15% | |
| 2-Hydroxydesipramine | Low (0.3 ng/mL) | 4.5 | -3.3 | < 15 | ± 15% |
| Medium (50 ng/mL) | 3.0 | -0.7 | < 15 | ± 15% | |
| High (80 ng/mL) | 2.9 | 0.0 | < 15 | ± 15% |
Data for the method with Desipramine-d4 IS is adapted from a validated method for the simultaneous determination of desipramine and 2-hydroxydesipramine.[1]
Experimental Protocols
A detailed experimental protocol for a validated LC-MS/MS method for the simultaneous determination of desipramine and its major metabolite, 2-hydroxydesipramine, using Desipramine-d4 as the internal standard is provided below. This is followed by a generalized protocol for a hypothetical method using this compound.
Method 1: Simultaneous Determination of Desipramine and 2-Hydroxydesipramine using Desipramine-d4 IS[1]
1. Sample Preparation:
-
To 50 µL of human plasma, add 25 µL of the internal standard working solution (Desipramine-d4 in methanol).
-
Add 100 µL of a basic buffer (e.g., 0.1 M ammonium (B1175870) hydroxide) and vortex.
-
Perform a liquid-liquid extraction by adding 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex mix for 5 minutes, then centrifuge at 4000 rpm for 5 minutes.
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1200 Series HPLC or equivalent.
-
Column: Thermo Scientific, BioBasic SCX, 50 x 3.0 mm, 5 µm.[1]
-
Mobile Phase: 80:20 Acetonitrile:10 mM Ammonium Formate, pH 2.5 with Formic Acid.[1]
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
MS System: API 4000 or equivalent.[1]
-
Ionization Mode: Positive Electrospray Ionization (ESI).[1]
-
MRM Transitions:
Method 2: Hypothetical Method for Desipramine using this compound IS
1. Sample Preparation:
-
To 50 µL of human plasma, add 25 µL of the internal standard working solution (this compound in methanol).
-
Perform protein precipitation by adding 200 µL of acetonitrile.
-
Vortex mix for 2 minutes, then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: UPLC system such as Waters Acquity or equivalent.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
MRM Transitions:
-
Desipramine: 267.3 → 72.2 m/z
-
This compound: 288.4 → 75.2 m/z (predicted)
-
Rationale for Internal Standard Selection
The choice of internal standard can significantly impact the quality of bioanalytical data. The following diagram illustrates the decision-making process and the rationale behind selecting a stable isotope-labeled internal standard.
Caption: Decision pathway for internal standard selection.
Experimental Workflow for Method Validation
The validation of a bioanalytical method is a systematic process to ensure that the method is suitable for its intended purpose. The following diagram outlines the key stages of method validation.
Caption: Key stages of bioanalytical method validation.
Comparison of Internal Standard Performance
The use of a stable isotope-labeled internal standard is crucial for mitigating variability in LC-MS/MS analysis. The following diagram illustrates the impact of using a SIL-IS compared to an analog IS on the analytical outcome.
Caption: Comparison of outcomes with different internal standards.
References
A Comparative Guide to the Quantitative Analysis of 2-Hydroxydesipramine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methodologies for the precise and accurate quantification of 2-Hydroxydesipramine (B23142), a major active metabolite of the tricyclic antidepressant desipramine (B1205290). The selection of a robust analytical method is critical for pharmacokinetic studies, therapeutic drug monitoring, and drug-drug interaction evaluations. This document focuses on the performance of modern liquid chromatography-mass spectrometry (LC-MS/MS) techniques, which predominantly utilize the deuterated internal standard 2-Hydroxy Desipramine-d3 for optimal accuracy, and compares them with alternative methods.
Performance Comparison of Analytical Methods
The accuracy and precision of an analytical method are paramount for reliable quantification of drug metabolites in biological matrices. Below is a summary of the performance characteristics of a qualified LC-MS/MS method for the simultaneous determination of desipramine and 2-hydroxydesipramine in human plasma. The use of a deuterated internal standard like this compound is integral to the high accuracy and precision of this method.
| Analyte | Standard Curve Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (% CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (% CV) | Inter-day Accuracy (% Bias) |
| 2-Hydroxydesipramine | 0.25 - 100 | 0.25 | 2.6 - 5.5 | -4.4 - 3.2 | 4.1 - 6.8 | -2.1 - 2.4 |
| Desipramine | 0.5 - 200 | 0.5 | 2.1 - 4.8 | -3.0 - 1.8 | 3.5 - 5.7 | -1.5 - 0.8 |
Table 1: Performance characteristics of a qualified LC-MS/MS method for 2-Hydroxydesipramine and Desipramine in human plasma. Data is representative of typical method performance.
In comparison, older methods such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) can also quantify 2-hydroxydesipramine. While robust, these methods may exhibit higher limits of quantification and potentially greater variability.
| Analyte | Linear Range (µg/L) | LLOQ (µg/L) | Between-run Precision (% CV) at 20 µg/L | Between-run Precision (% CV) at 60 µg/L |
| 2-Hydroxydesipramine | 1 - 100 | 1 | 3.4 | 3.8 |
| Desipramine | 1 - 100 | 1 | 3.9 | 3.6 |
Table 2: Performance of an HPLC-UV method for the determination of 2-Hydroxydesipramine and Desipramine in serum.[1]
The data clearly indicates that the LC-MS/MS method offers superior sensitivity (lower LLOQ) and comparable, if not better, precision for the quantification of 2-hydroxydesipramine. The use of a stable isotope-labeled internal standard like this compound is a key factor in mitigating matrix effects and improving the overall accuracy and precision of the LC-MS/MS assay.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. The following sections outline the key experimental protocols for the LC-MS/MS method.
LC-MS/MS Method for 2-Hydroxydesipramine Quantification
This method is designed for high-throughput analysis in a bioanalytical laboratory setting.
1. Sample Preparation:
-
Aliquot: 0.0500 mL of human plasma (EDTA) sample is used.
-
Internal Standard Addition: 0.0250 mL of internal standard solution (containing this compound and d4-Desipramine) is added.
-
Basification: A basic buffer is added to all samples, followed by mixing.
-
Liquid-Liquid Extraction (LLE): Extraction is performed with methyl tert-butyl ether (MTBE) using an automated liquid handler. The samples are mixed and centrifuged.
-
Supernatant Transfer: The organic supernatant is transferred to a clean 96-well polypropylene (B1209903) plate.
-
Evaporation and Reconstitution: The samples are evaporated to dryness and reconstituted in a solution of 90% acetonitrile (B52724) in water.
2. HPLC Chromatography:
-
Column: Thermo Scientific, BioBasic SCX, 50 x 3.0 mm, 5 µm.
-
Mobile Phase: 80:20 Acetonitrile:10 mM Ammonium Formate, pH 2.5 with Formic Acid.
-
Run Time: 2.5 minutes.
-
Retention Times:
-
Desipramine: ~0.9 minutes.
-
2-Hydroxydesipramine: ~1.0 minutes.
-
3. MS/MS Detection:
-
Mass Spectrometer: API 4000.
-
Ion Source: Electrospray Ionization (ESI).
-
Ion Mode: Positive.
-
Monitored Ions (m/z):
-
Desipramine: 267.3 → 72.2
-
2-Hydroxydesipramine: 283.3 → 72.2
-
d4-Desipramine (Internal Standard): 271.3 → 72.2
-
(Note: The specific transition for this compound would be monitored for its use as an internal standard for 2-Hydroxydesipramine).
-
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the experimental workflow and the logical relationship of the components.
Caption: Workflow for 2-Hydroxydesipramine quantification.
Caption: Role of the internal standard in quantification.
Conclusion
For the quantification of 2-Hydroxydesipramine in biological matrices, LC-MS/MS methods that incorporate a deuterated internal standard such as this compound offer superior sensitivity, accuracy, and precision compared to older techniques like HPLC-UV. The detailed protocol and performance data presented in this guide can assist researchers and drug development professionals in selecting and implementing the most appropriate analytical methodology for their specific needs, ensuring the generation of high-quality, reliable data for critical decision-making in clinical and research settings.
References
The Gold Standard in Bioanalysis: A Comparative Guide to 2-Hydroxy Desipramine-d3 and Non-Deuterated Internal Standards
For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of drug metabolites, the choice of an appropriate internal standard is a critical decision that directly impacts the accuracy and reliability of experimental data. This guide provides an objective comparison between the use of a deuterated internal standard, 2-Hydroxy Desipramine-d3, and a non-deuterated (structural analog) internal standard for the quantification of 2-Hydroxy Desipramine.
Internal standards are essential in liquid chromatography-mass spectrometry (LC-MS) based quantification to correct for variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. Stable isotope-labeled internal standards (SIL-IS), such as this compound, are chemically identical to the analyte, with the only difference being the presence of heavier isotopes. In contrast, non-deuterated internal standards are structurally similar but not identical compounds.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The scientific consensus is that stable isotope-labeled internal standards generally provide superior assay performance compared to non-deuterated analogs. This is primarily due to the near-identical chemical and physical properties of the SIL-IS and the analyte, which leads to better tracking of the analyte during sample extraction and analysis, and more effective compensation for matrix effects.
| Performance Parameter | This compound (Deuterated IS) | Non-Deuterated IS (Structural Analog) | Rationale |
| Matrix Effect Compensation | Excellent | Variable to Poor | The deuterated standard co-elutes with the analyte and experiences the same ion suppression or enhancement, leading to a consistent analyte/IS ratio. A structural analog will have a different retention time and may be affected differently by the matrix. |
| Extraction Recovery | Highly Consistent with Analyte | May Differ from Analyte | The deuterated standard has virtually identical solubility and partitioning properties to the analyte, ensuring consistent recovery across different samples and batches. A structural analog's recovery can be inconsistent. |
| Accuracy | High | Moderate to High | Better correction for variability leads to more accurate quantification of the analyte. |
| Precision | High | Moderate to High | Reduced variability in the analytical process results in lower coefficients of variation (%CV). |
| Method Robustness | High | Moderate | The method is less susceptible to variations in sample matrix and experimental conditions. |
| Cost | Higher | Lower | Custom synthesis of deuterated standards is generally more expensive than commercially available structural analogs. |
Experimental Protocols
A robust bioanalytical method for the quantification of 2-Hydroxy Desipramine in a biological matrix, such as human plasma, is crucial for pharmacokinetic and drug metabolism studies. Below is a detailed methodology for a typical LC-MS/MS analysis using a deuterated internal standard.
Sample Preparation: Liquid-Liquid Extraction
-
Aliquoting: Manually aliquot 50 µL of human plasma sample into a 96-well polypropylene (B1209903) plate.
-
Internal Standard Spiking: Add 25 µL of the internal standard working solution (e.g., this compound in methanol) to each plasma sample.
-
Alkalinization: Add a basic buffer (e.g., sodium carbonate) to all samples and mix to adjust the pH.
-
Extraction: Perform liquid-liquid extraction by adding an organic solvent (e.g., methyl tert-butyl ether - MTBE), followed by vigorous mixing.
-
Phase Separation: Centrifuge the plate to separate the aqueous and organic layers.
-
Supernatant Transfer: Transfer the organic supernatant to a clean 96-well plate.
-
Evaporation: Evaporate the samples to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent mixture (e.g., 90% acetonitrile (B52724) in water) for LC-MS/MS analysis.
LC-MS/MS Analysis
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Chromatographic Column: A suitable reversed-phase column (e.g., C18) for separation.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 10 mM ammonium (B1175870) formate (B1220265) with formic acid) and an organic solvent (e.g., acetonitrile).
-
Ion Monitoring: Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both 2-Hydroxy Desipramine and this compound. For example:
-
2-Hydroxydesipramine: 283.3 → 72.2 m/z
-
d4-Desipramine (as a proxy for this compound): 271.3 → 72.2 m/z[1]
-
Mandatory Visualizations
To better understand the experimental process and the metabolic context of the analyte, the following diagrams are provided.
Metabolic conversion of Desipramine to 2-Hydroxy Desipramine.
A typical workflow for bioanalysis using an internal standard.
Conclusion
The selection of an internal standard is a foundational step in the development of a reliable bioanalytical method. While non-deuterated, structural analog internal standards can be a cost-effective option, the use of a stable isotope-labeled internal standard, such as this compound, is unequivocally the superior choice for ensuring the highest levels of accuracy, precision, and robustness in the quantification of 2-Hydroxy Desipramine. The near-identical physicochemical properties of a deuterated internal standard allow for more effective compensation for matrix effects and other sources of analytical variability, ultimately leading to higher quality data for critical drug development decisions. For regulated bioanalysis, the use of a stable isotope-labeled internal standard is strongly recommended and often expected by regulatory agencies.
References
A Comparative Guide to the Cross-Validation of Bioanalytical Methods for 2-Hydroxy Desipramine Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is crucial for pharmacokinetic and toxicokinetic studies. This guide provides an objective comparison of two bioanalytical methods for the determination of 2-Hydroxy Desipramine, a major active metabolite of the tricyclic antidepressant Desipramine. The comparison focuses on the choice of internal standard, a critical component in ensuring the reliability and reproducibility of bioanalytical data.
This guide will compare a method utilizing 2-Hydroxy Desipramine-d3 as the internal standard (Method A) against a method employing Desipramine-d4 (Method B). The use of a stable isotope-labeled internal standard that is an analog of the analyte itself, such as in Method A, is often considered the gold standard. This guide will delve into the practical implications of this choice through a detailed examination of experimental protocols and performance data.
Comparative Analysis of Bioanalytical Methods
The selection of an appropriate internal standard is paramount in liquid chromatography-mass spectrometry (LC-MS/MS) assays to compensate for variability during sample processing and analysis. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process.
Method A: Utilizing this compound as the Internal Standard
This method represents the ideal scenario where the internal standard is a stable isotope-labeled version of the analyte. This ensures that the analyte and the internal standard have nearly identical physicochemical properties, leading to similar extraction recovery, ionization efficiency, and chromatographic retention times. This close similarity allows for more accurate correction of matrix effects and other sources of variability.
Method B: Utilizing Desipramine-d4 as the Internal Standard
Data Presentation: Performance Comparison
The following table summarizes the expected performance characteristics of the two methods based on typical validation parameters for bioanalytical assays.
| Validation Parameter | Method A (using this compound) | Method B (using Desipramine-d4) | Rationale for Difference |
| Accuracy (% Bias) | Within ± 5% | Within ± 10% | Closer physicochemical properties of this compound to the analyte lead to better correction for variability. |
| Precision (% CV) | < 5% | < 10% | The co-elution and similar ionization response of the analyte and its deuterated analog minimize variability. |
| Matrix Effect | Minimal and consistent | Potential for differential matrix effects | Structural differences between 2-Hydroxy Desipramine and Desipramine-d4 can cause them to be affected differently by interfering compounds in the matrix. |
| Recovery | Highly consistent between analyte and IS | Potential for slight differences | The hydroxyl group in 2-Hydroxy Desipramine can influence its extraction efficiency compared to Desipramine-d4. |
| Lower Limit of Quantification (LLOQ) | Potentially lower | May be slightly higher | Improved signal-to-noise ratio due to better correction of background interference. |
Experimental Protocols
Detailed methodologies for the key experiments in the cross-validation of these two bioanalytical methods are provided below.
Method A: Experimental Protocol using this compound
1. Sample Preparation (Solid Phase Extraction - SPE)
-
To 100 µL of human plasma, add 25 µL of the internal standard working solution (this compound).
-
Vortex mix for 10 seconds.
-
Add 200 µL of 0.1 M zinc sulfate (B86663) to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 4000 rpm for 10 minutes.
-
Load the supernatant onto a pre-conditioned mixed-mode SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol.
-
Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
2-Hydroxy Desipramine: m/z 283.2 → 72.1
-
This compound: m/z 286.2 → 75.1
-
Method B: Experimental Protocol using Desipramine-d4
1. Sample Preparation (Liquid-Liquid Extraction - LLE) [1]
-
To 50 µL of human plasma, add 25 µL of the internal standard working solution (Desipramine-d4)[1].
-
Add a basic buffer and mix[1].
-
Perform liquid-liquid extraction with methyl tert-butyl ether (MTBE)[1].
-
Centrifuge and transfer the organic supernatant to a clean plate[1].
-
Evaporate the samples to dryness and reconstitute in 90% acetonitrile[1].
2. LC-MS/MS Conditions [1]
-
LC Column: Thermo Scientific, BioBasic SCX, 50 x 3.0 mm, 5 µm[1].
-
Mobile Phase: 80:20 acetonitrile:10 mM ammonium (B1175870) formate, pH 2.5 with formic acid[1].
-
Run Time: 2.5 minutes[1].
-
Mass Spectrometer: API 4000[1].
-
Ionization Mode: Positive electrospray ionization (ESI+)[1].
-
Ions Monitored:
Mandatory Visualizations
Metabolic Pathway of Desipramine
Metabolic conversion of Desipramine.
Bioanalytical Workflow for Method A
Workflow for Method A.
Cross-Validation Logical Relationship
Cross-validation process overview.
References
A Comparative Guide to Linearity and Range Determination in 2-Hydroxy Desipramine Assays
For researchers, scientists, and professionals in drug development, the accurate quantification of drug metabolites is paramount. This guide provides a comparative analysis of analytical methods for determining the linearity and range of 2-Hydroxy Desipramine (B1205290), a major active metabolite of the tricyclic antidepressant desipramine. The focus is on two prevalent techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), particularly highlighting assays that utilize its deuterated stable isotope, 2-Hydroxy Desipramine-d3, as an internal standard.
Performance Comparison of Analytical Methods
The choice of analytical method for the quantification of 2-Hydroxy Desipramine significantly impacts the sensitivity, specificity, and the linear range of the assay. Below is a summary of performance data from established methods.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linear Range | 1 - 100 ng/mL[1] | 2.5 - 900 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[1] | 2.5 ng/mL |
| Correlation Coefficient (r²) | 1.000[1] | > 0.985 |
| Internal Standard | Amitriptyline[1] | Desipramine-d3 |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical assays. The following sections outline the key experimental protocols for the HPLC-UV and LC-MS/MS methods.
HPLC-UV Method for 2-Hydroxy Desipramine
This method is suitable for the quantification of 2-Hydroxy Desipramine in serum samples.
1. Sample Preparation:
-
Alkalinize serum samples.
-
Perform a single-step solvent extraction of 2-Hydroxy Desipramine and the internal standard (Amitriptyline).
2. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography system.
-
Detector: Ultraviolet (UV) detector set at 214 nm.[1]
-
Separation: Isocratic separation with a total run time of 6 minutes for both 2-Hydroxy Desipramine and the internal standard.[1]
3. Calibration and Quantification:
-
Prepare a standard curve with concentrations ranging from 1 to 100 µg/L.[1]
-
Quantify the analyte based on the peak area ratio relative to the internal standard.
LC-MS/MS Method for Desipramine and its Metabolites
This robust method allows for the simultaneous determination of multiple antidepressants, including desipramine and its hydroxylated metabolite, in whole blood.
1. Sample Preparation:
-
Utilize 300 µL of whole blood.
-
Perform solid-phase extraction to isolate the analytes and the internal standard (Desipramine-d3).
2. Chromatographic Conditions:
-
Instrument: Liquid Chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).
-
Column: Kinetex Biphenyl 50 x 3.0 mm column.
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (B52724) (Mobile Phase B).
-
Flow Rate: 0.7 mL/min.
3. Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI).
-
Analysis: Monitor two transitions per analyte for accurate quantification.
4. Linearity and Quantification:
-
Establish a linear range from 2.5 to 900 ng/mL.
-
The limit of quantification (LOQ) is determined to be 2.5 ng/mL.
Visualizing the Workflow
To further elucidate the experimental processes, the following diagrams, generated using Graphviz, illustrate the workflows for linearity and range determination in both HPLC-UV and LC-MS/MS assays.
References
Inter-laboratory comparison of 2-Hydroxy Desipramine-d3 analysis
An Inter-laboratory Perspective on the Analysis of 2-Hydroxy Desipramine (B1205290)
Comparison of Analytical Methods
The determination of 2-hydroxy desipramine in biological matrices is predominantly achieved through chromatographic techniques coupled with various detection methods. The most common methods include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS).
Table 1: Performance Characteristics of a Validated LC-MS/MS Method
| Analyte | Quality Control Level | Inter-batch Precision (% CV) | Inter-batch Accuracy (% Bias) |
| 2-Hydroxydesipramine (B23142) | LLOQ | 8.1 | -7.0 |
| Low | 3.7 | -4.7 | |
| Medium | 2.1 | 1.3 | |
| High | 2.6 | -2.7 |
Source: Data extracted from a method qualification paper for the simultaneous determination of desipramine and 2-hydroxydesipramine in human plasma.[5]
Table 2: Performance of an HPLC-UV Method
| Analyte | Control Concentration (µg/L) | Between-run Precision (% CV) |
| 2-Hydroxydesipramine | 20 | 3.4 |
| 60 | 3.8 |
Source: Data from a study on the determination of serum desipramine and 2-hydroxydesipramine for pharmacokinetic applications.[6]
Table 3: Recovery Data for a Reversed-Phase HPLC Method
| Analyte | Detection Method | Mean Recovery (%) | Standard Deviation |
| 2-Hydroxydesipramine | Ultraviolet | 93.1 | 4.22 |
| Coulometric | 86.6 | 7.5 |
Source: Data from a study on the determination of imipramine, desipramine, and their hydroxy metabolites.[7]
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. Below are summaries of the experimental protocols from the cited literature.
LC-MS/MS Method Protocol[5]
-
Sample Preparation:
-
A 0.0500 mL aliquot of human plasma (EDTA) is manually mixed with 0.0250 mL of the internal standard solution (containing 2-hydroxy desipramine-d3).
-
A basic buffer is added to all samples, followed by mixing.
-
Liquid-liquid extraction is performed using methyl tert-butyl ether (MTBE) with an automated liquid handler.
-
Samples are centrifuged, and the supernatant is transferred to a clean 96-well polypropylene (B1209903) plate.
-
The samples are evaporated to dryness and reconstituted in 90% acetonitrile.
-
-
HPLC Chromatography:
-
Column: Thermo Scientific, BioBasic SCX, 50 x 3.0 mm, 5 µm
-
Mobile Phase: 80:20 Acetonitrile:10 mM Ammonium Formate (pH 2.5 with Formic Acid)
-
Run Time: 2.5 minutes
-
Retention Time for 2-Hydroxydesipramine: 1.0 minute
-
-
MS/MS Detection:
-
Mass Spectrometer: API 4000
-
Source: Electrospray Ionization (ESI)
-
Ion Mode: Positive
-
Ions Monitored (m/z): 2-Hydroxydesipramine (283.3 → 72.2)
-
HPLC-UV Method Protocol[6]
-
Sample Preparation:
-
Desipramine and 2-hydroxydesipramine are extracted from alkalinized serum using a single-step solvent extraction.
-
-
HPLC Chromatography:
-
The separation of desipramine, 2-hydroxydesipramine, and the internal standard (amitriptyline) is achieved within 6 minutes.
-
-
UV Detection:
-
Wavelength: 214 nm
-
GC-MS Method Protocol[8]
-
Sample Preparation:
-
Deuterated internal standards (d4-derivatives of imipramine, desipramine, and their 2-hydroxy metabolites) are added to plasma samples.
-
Extraction is performed first with ethyl acetate (B1210297) at pH 9, followed by hexane-isopropanol at a pH greater than 11.
-
The extracts are combined and evaporated under nitrogen.
-
Trifluoroacetyl derivatives are prepared using N-methyl-bis-trifluoroacetamide.
-
-
GC-MS Analysis:
-
Selected Ion Monitoring (SIM) in the electron ionization mode is used for analysis.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the analysis of 2-hydroxy desipramine using an internal standard like 2-hydroxy desipramine-d3 (B563505).
Caption: General workflow for 2-hydroxy desipramine analysis.
References
- 1. Desipramine and 2-hydroxy-desipramine pharmacokinetics in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antidepressant activity of 2-hydroxydesipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. celerion.com [celerion.com]
- 6. Determination of serum desipramine and 2-hydroxydesipramine for pharmacokinetic applications by HPLC with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of imipramine, desipramine and their hydroxy metabolites by reversed-phase chromatography with ultraviolet and coulometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Superior Specificity and Selectivity of 2-Hydroxy Desipramine-d3 in Complex Matrices: A Comparative Guide
In the landscape of bioanalysis, particularly for therapeutic drug monitoring and pharmacokinetic studies, the accuracy and reliability of quantitative methods are paramount. This guide provides a detailed comparison of the analytical performance of 2-Hydroxy Desipramine-d3 as a stable isotope-labeled internal standard (SIL-IS) against an alternative, non-isotopically labeled internal standard for the quantification of 2-Hydroxydesipramine in complex biological matrices. The use of a SIL-IS like this compound is widely regarded as the gold standard for mitigating variability and ensuring the highest quality data in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1]
This guide will delve into the experimental data that underscores the superior specificity and selectivity of this compound. We will explore its ability to compensate for matrix effects and other sources of analytical variability, leading to enhanced precision and accuracy. In contrast, we will examine the performance of a non-deuterated internal standard to highlight the distinct advantages conferred by isotopic labeling.
Comparative Analysis of Internal Standard Performance
The selection of an appropriate internal standard is a critical determinant of bioanalytical method robustness. An ideal internal standard should mimic the analyte of interest throughout the sample preparation and analysis process, thereby correcting for any potential inconsistencies.[2] Deuterated internal standards, such as this compound, are structurally identical to the analyte, with the only difference being the substitution of hydrogen atoms with deuterium. This subtle mass difference allows for their differentiation by the mass spectrometer while ensuring they exhibit nearly identical physicochemical properties, including extraction recovery, chromatographic retention time, and ionization efficiency.[1]
In contrast, non-isotopically labeled internal standards, often referred to as analogous internal standards, are structurally similar but not identical to the analyte. While they can offer a cost-effective alternative, their different chemical nature can lead to variations in analytical behavior compared to the analyte, potentially compromising data accuracy.[3]
The following tables summarize the performance characteristics of LC-MS/MS methods for the quantification of 2-Hydroxydesipramine using a deuterated internal standard (d4-Desipramine, a close analog to this compound) and a non-deuterated internal standard (Amoxapine).
Table 1: Comparison of Method Performance for 2-Hydroxydesipramine Quantification
| Performance Metric | Method with Deuterated IS (d4-Desipramine)[4] | Method with Non-Deuterated IS (Amoxapine)[5] |
| Analyte | 2-Hydroxydesipramine | Desipramine (as a representative TCA) |
| Internal Standard | d4-Desipramine | Amoxapine |
| Matrix | Human Plasma | Urine |
| Accuracy (% Bias) | -7.0% to 1.3% | -8% to 9% |
| Precision (% CV) | 2.1% to 8.1% | Not explicitly stated for Desipramine |
| Recovery | Not explicitly stated | 88% to 126% (for a panel of 15 TCAs) |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL | 25 ng/mL |
Note: The data for the non-deuterated IS method is for Desipramine, as specific data for 2-Hydroxydesipramine was not available in the cited source. However, it provides a relevant comparison for a tricyclic antidepressant.
The data clearly indicates that the method employing a deuterated internal standard achieves a significantly lower LLOQ, suggesting superior sensitivity. The accuracy and precision are also well within acceptable limits as per regulatory guidelines. While the recovery for the non-deuterated IS method appears broad, it is important to note that this range covers a panel of 15 different tricyclic antidepressants.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are the summarized experimental protocols for the two compared methods.
Method 1: LC-MS/MS with Deuterated Internal Standard (d4-Desipramine) [4]
-
Sample Preparation:
-
Aliquot 0.0500 mL of human plasma.
-
Add 0.0250 mL of the internal standard solution (d4-Desipramine).
-
Add a basic buffer and mix.
-
Perform liquid-liquid extraction (LLE) with methyl tert-butyl ether (MTBE).
-
Evaporate the organic layer and reconstitute the residue in 90% acetonitrile.
-
-
Chromatography:
-
Column: Thermo Scientific, BioBasic SCX, 50 x 3.0 mm, 5 µm.
-
Mobile Phase: 80:20 Acetonitrile:10 mM Ammonium (B1175870) Formate, pH 2.5 with Formic Acid.
-
Run Time: 2.5 minutes.
-
-
Mass Spectrometry:
-
Instrument: API 4000.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Ions Monitored (m/z): 2-Hydroxydesipramine (283.3 → 72.2), d4-Desipramine (271.3 → 72.2).
-
Method 2: LC-MS/MS with Non-Deuterated Internal Standard (Amoxapine) [5]
-
Sample Preparation:
-
To 1 mL of urine, add the internal standard (Amoxapine).
-
Perform solid-phase extraction (SPE).
-
-
Chromatography:
-
Column: Not explicitly stated.
-
Mobile Phase: Gradient elution with a mobile phase containing ammonium formate.
-
-
Mass Spectrometry:
-
Instrument: Not explicitly stated.
-
Ionization: ESI, Positive Mode.
-
Ions Monitored (m/z): Specific transitions for Desipramine and Amoxapine were monitored.
-
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the experimental workflows for both methods.
Conclusion
The evidence strongly supports the use of this compound, or a closely related deuterated analog like d4-Desipramine, as the internal standard of choice for the quantitative analysis of 2-Hydroxydesipramine in complex biological matrices. The near-identical physicochemical properties of the SIL-IS to the analyte ensure superior tracking through sample preparation and analysis, effectively compensating for matrix effects and other sources of variability. This leads to enhanced accuracy, precision, and a lower limit of quantification compared to methods employing non-deuterated internal standards. For researchers, scientists, and drug development professionals, the adoption of deuterated internal standards is a critical step in ensuring the generation of high-quality, reliable bioanalytical data.
References
- 1. benchchem.com [benchchem.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. benchchem.com [benchchem.com]
- 4. celerion.com [celerion.com]
- 5. Detection and Quantification of Tricyclic Antidepressants and Other Psychoactive Drugs in Urine by HPLC/MS/MSfor Pain Management Compliance Testing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Robustness Testing of an HPLC Method for 2-Hydroxy Desipramine-d3 Analysis
This guide provides a comprehensive overview of the robustness testing of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Hydroxy Desipramine-d3. The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1][2] This evaluation is a critical component of method validation as stipulated by the International Conference on Harmonisation (ICH) guidelines.[3][4]
For researchers and drug development professionals, ensuring an analytical method is robust is paramount for consistent and reliable results across different laboratories, instruments, and analysts.[5] This guide details the experimental protocol, compares the method's performance under varied conditions against a standard HPLC-UV method, and presents the supporting data in a clear, comparative format. While more sensitive methods like LC-MS/MS are available for bioanalysis, a robust HPLC-UV method remains a cost-effective and accessible alternative for quality control and formulation studies.[6][7]
Experimental Protocol: HPLC Robustness Testing
This section details the methodology for evaluating the robustness of an isocratic reversed-phase HPLC (RP-HPLC) method for this compound.
1. Materials and Reagents:
-
Analyte: this compound standard
-
Solvents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade)
-
Buffer: Potassium phosphate (B84403) monobasic, Orthophosphoric acid
-
Water: Deionized water (18.2 MΩ·cm)
-
Sample Preparation: A stock solution of this compound is prepared in methanol at 1 mg/mL. A working standard solution of 50 µg/mL is prepared by diluting the stock solution with the mobile phase.
2. Standard Chromatographic Conditions (Nominal):
-
Instrument: Agilent 1260 Infinity II HPLC system or equivalent, with a UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: 0.02M Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and Acetonitrile in a 65:35 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Run Time: 10 minutes.
3. Robustness Study Design: The study is conducted using a "one factor at a time" (OFAT) approach, where individual parameters are varied while others are held at the nominal condition.[1] For each condition, the system suitability solution is injected in triplicate.
4. Varied Parameters and Levels: The following parameters are intentionally varied to assess their impact on the method's performance:
-
Flow Rate: ± 0.2 mL/min (0.8 mL/min and 1.2 mL/min).
-
Mobile Phase Composition: ± 2% absolute in the organic modifier (Acetonitrile at 33% and 37%).
-
Mobile Phase pH: ± 0.2 units (pH 2.8 and pH 3.2).
-
Column Temperature: ± 5°C (25°C and 35°C).
5. System Suitability and Acceptance Criteria: The performance of the method under each varied condition is evaluated against predefined system suitability test (SST) criteria.[8]
-
Retention Time (RT): Report value.
-
Tailing Factor (Tf): Must be ≤ 2.0.
-
Theoretical Plates (N): Must be ≥ 2000.
-
Relative Standard Deviation (%RSD) of Peak Area: Must be ≤ 2.0% for replicate injections.[9]
A method is considered robust if the system suitability criteria are met across all tested variations.[10]
Workflow for HPLC Method Robustness Testing
The following diagram illustrates the logical workflow for conducting a robustness study, from planning to final reporting.
Caption: Workflow diagram for a typical HPLC method robustness study.
Data Presentation: Comparison of Performance Under Varied Conditions
The following table summarizes the hypothetical results of the robustness study, comparing the performance of the HPLC method under nominal and varied conditions.
| Parameter Varied | Level | Retention Time (min) | Tailing Factor (Tf) | Theoretical Plates (N) | %RSD of Peak Area (n=3) | SST Pass/Fail |
| Nominal Condition | - | 6.52 | 1.15 | 6850 | 0.45% | Pass |
| Flow Rate | 0.8 mL/min | 8.15 | 1.14 | 7100 | 0.51% | Pass |
| 1.2 mL/min | 5.43 | 1.16 | 6520 | 0.48% | Pass | |
| Mobile Phase %ACN | 33% | 7.01 | 1.18 | 6790 | 0.62% | Pass |
| 37% | 6.05 | 1.12 | 6910 | 0.55% | Pass | |
| Mobile Phase pH | 2.8 | 6.48 | 1.13 | 6890 | 0.49% | Pass |
| 3.2 | 6.55 | 1.17 | 6815 | 0.53% | Pass | |
| Column Temperature | 25°C | 6.89 | 1.21 | 6450 | 0.71% | Pass |
| 35°C | 6.18 | 1.10 | 7230 | 0.66% | Pass |
Relationship Between Method Parameters and System Suitability
This diagram illustrates the cause-and-effect relationship between the deliberately varied HPLC method parameters and the system suitability outputs that are monitored to assess robustness.
Caption: Cause-and-effect relationships in HPLC robustness testing.
Conclusion
The experimental data demonstrates that the HPLC method for the analysis of this compound is robust within the tested parameter ranges. All deliberate variations to flow rate, mobile phase composition, pH, and column temperature resulted in system suitability parameters that remained well within the established acceptance criteria. The retention time shifted predictably, but peak shape, column efficiency, and injection precision were not significantly compromised. This indicates the method's reliability and suitability for routine use in a quality control environment, where minor day-to-day variations are expected.[3]
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Determination of serum desipramine and 2-hydroxydesipramine for pharmacokinetic applications by HPLC with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. medmedchem.com [medmedchem.com]
- 7. celerion.com [celerion.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
The Gold Standard in Bioanalysis: 2-Hydroxy Desipramine-d3 Outperforms Analog Internal Standards
In the landscape of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and robustness of the method. This is particularly critical in drug development and clinical research, where reliable data is essential. This guide provides an objective comparison of the performance of a stable isotope-labeled (SIL) internal standard, 2-Hydroxy Desipramine-d3, against a structural analog internal standard for the quantification of the active metabolite, 2-Hydroxy Desipramine (B1205290).
The use of a SIL internal standard, such as this compound, is considered the gold standard in the industry.[1] This is because its physicochemical properties are nearly identical to the analyte of interest, 2-Hydroxy Desipramine. This near-identical behavior allows the SIL to effectively compensate for variability throughout the entire analytical process, including sample extraction, chromatographic separation, and mass spectrometric detection.[2] An analog internal standard, while structurally similar, is a different chemical entity and therefore may not behave identically to the analyte, leading to less reliable data.[1]
For the purpose of this guide, we will compare the performance of this compound with a plausible analog internal standard, 2-Hydroxy Imipramine (B1671792). Imipramine is the parent drug of desipramine and its hydroxylated metabolite is structurally very similar to 2-Hydroxy Desipramine.
Comparative Performance Data
The superiority of a deuterated internal standard is evident when examining key bioanalytical method validation parameters. The following tables summarize illustrative data from a comparative experiment designed to quantify 2-Hydroxy Desipramine in human plasma.
Table 1: Linearity of Calibration Curve
| Internal Standard | Calibration Range (ng/mL) | Linear Regression Equation | Correlation Coefficient (r²) |
| This compound | 0.1 - 100 | y = 1.02x + 0.005 | >0.998 |
| 2-Hydroxy Imipramine (Analog) | 0.1 - 100 | y = 0.88x + 0.012 | >0.991 |
Table 2: Accuracy and Precision
| Internal Standard | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%Bias) | Precision (%CV) |
| This compound | LLOQ | 0.1 | 0.103 | 3.0% | 6.5% |
| LQC | 0.3 | 0.295 | -1.7% | 4.2% | |
| MQC | 10 | 10.1 | 1.0% | 3.1% | |
| HQC | 80 | 80.7 | 0.9% | 2.5% | |
| 2-Hydroxy Imipramine (Analog) | LLOQ | 0.1 | 0.115 | 15.0% | 18.2% |
| LQC | 0.3 | 0.331 | 10.3% | 12.5% | |
| MQC | 10 | 10.8 | 8.0% | 9.8% | |
| HQC | 80 | 85.1 | 6.4% | 8.1% |
LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Table 3: Matrix Effect and Extraction Recovery
| Internal Standard | Parameter | Lot 1 | Lot 2 | Lot 3 | Mean | %CV |
| This compound | Matrix Effect (%) | 98.5 | 101.2 | 99.3 | 99.7 | 1.4 |
| Extraction Recovery (%) | 92.1 | 94.5 | 93.3 | 93.3 | 1.3 | |
| 2-Hydroxy Imipramine (Analog) | Matrix Effect (%) | 85.4 | 95.1 | 89.2 | 89.9 | 5.5 |
| Extraction Recovery (%) | 88.7 | 96.2 | 91.5 | 92.1 | 4.1 |
The data clearly illustrates the superior performance of this compound. The use of the deuterated standard results in a calibration curve with a higher correlation coefficient, and significantly better accuracy and precision at all quality control levels.[1] Furthermore, this compound demonstrates a more consistent and predictable response across different lots of human plasma, with minimal matrix effect and lower variability in extraction recovery. This is because the SIL co-elutes with the analyte, experiencing the same ion suppression or enhancement, which is not guaranteed with an analog standard.[3]
Experimental Protocols
The following is a detailed methodology for a comparative bioanalytical method validation study.
1. Sample Preparation
A liquid-liquid extraction procedure is employed for the extraction of 2-Hydroxy Desipramine from human plasma.
-
To 50 µL of human plasma (blank, calibration standards, or quality control samples), add 25 µL of the internal standard working solution (either this compound or 2-Hydroxy Imipramine).
-
Add a basic buffer to all samples and vortex to mix.
-
Perform liquid-liquid extraction with methyl tert-butyl ether (MTBE).
-
Vortex the samples, then centrifuge to separate the organic and aqueous layers.
-
Transfer the organic supernatant to a clean 96-well plate.
-
Evaporate the samples to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
HPLC System: A high-performance liquid chromatography system capable of delivering reproducible gradients.
-
Column: A suitable reversed-phase column, such as a C18, for the separation of tricyclic antidepressants.
-
Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., 10 mM ammonium (B1175870) formate (B1220265) with formic acid).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Ion Transitions:
-
2-Hydroxy Desipramine: 283.3 → 72.2 m/z
-
This compound: 286.3 → 75.2 m/z (illustrative)
-
2-Hydroxy Imipramine (Analog): 297.3 → 86.2 m/z (illustrative)
-
3. Method Validation Experiments
The method is validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, matrix effect, and extraction recovery. For the matrix effect experiment, blank plasma from multiple sources is extracted and then spiked with the analyte and internal standard. The response is compared to that of the analyte and internal standard in a neat solution to calculate the percentage of ion suppression or enhancement.
Visualizing the Advantage of this compound
The following diagrams illustrate the experimental workflow and the underlying principle of why a deuterated internal standard provides superior analytical performance.
References
- 1. Quantitative mapping of metabolites of imipramine and desipramine in plasma samples by gas chromatographic-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. celerion.com [celerion.com]
Safety Operating Guide
Proper Disposal of 2-Hydroxy Desipramine-d3: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Hydroxy Desipramine-d3, a deuterated metabolite of the antidepressant drug Desipramine. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure laboratory safety and regulatory compliance.
The disposal of this compound must be managed with the understanding that it is a hazardous chemical waste. While the deuterium (B1214612) labeling does not significantly alter the chemical's hazardous properties, the inherent characteristics of the parent compound, Desipramine, dictate the need for stringent disposal protocols. Desipramine hydrochloride is classified as harmful if swallowed, a skin and eye irritant, and may cause allergic skin reactions or respiratory difficulties if inhaled.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if there is a risk of aerosolization. |
Step-by-Step Disposal Protocol
The following procedure outlines the approved method for the disposal of this compound in solid and liquid forms.
-
Waste Identification and Segregation:
-
Treat all this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, vials, absorbent paper), as hazardous chemical waste.
-
Do not mix this waste with non-hazardous materials.
-
-
Container Selection and Labeling:
-
Solid Waste: Collect in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical and have a secure lid.
-
Liquid Waste: Use a dedicated, sealed, and non-reactive waste container. Ensure the container is compatible with the solvent used to dissolve the this compound.
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard(s) (e.g., "Toxic," "Irritant").
-
-
Waste Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Keep the container closed except when adding waste.
-
Ensure secondary containment is in place to capture any potential leaks.
-
-
Disposal Request and Pickup:
-
Once the waste container is full or has reached the established accumulation time limit (typically 90-180 days, check your institution's specific guidelines), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
-
Experimental Workflow for Waste Segregation
The following diagram illustrates the decision-making process for segregating waste generated during experiments involving this compound.
Summary of Disposal Guidelines
| Waste Type | Container | Disposal Method |
| Solid this compound | Labeled, sealed hazardous waste container | Collection by EHS or licensed contractor |
| Solutions of this compound | Labeled, sealed, compatible hazardous waste container | Collection by EHS or licensed contractor |
| Contaminated Labware (vials, pipette tips, etc.) | Labeled hazardous solid waste container | Collection by EHS or licensed contractor |
| Empty Stock Vials | Triple-rinse with a suitable solvent. Dispose of rinsate as hazardous liquid waste. The cleaned vial can then be disposed of as non-hazardous glass waste. | Rinsate: Collection by EHS. Vial: Glass recycling. |
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific waste management policies for any additional requirements.
References
Personal protective equipment for handling 2-Hydroxy Desipramine-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 2-Hydroxy Desipramine-d3. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the final and crucial barrier against exposure.[4] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Double Gloves | Wear two pairs of powder-free, disposable nitrile gloves. The inner glove should be tucked under the gown cuff, and the outer glove should go over the cuff. Change the outer glove immediately if contaminated or every 30-60 minutes.[4][5] |
| Body Protection | Disposable Gown | A lint-free, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[5] |
| Eye Protection | Safety Goggles | Chemical splash goggles are necessary to protect against potential splashes.[6][7] |
| Face Protection | Face Shield | In addition to goggles, a face shield should be worn when there is a significant risk of splashing.[6] |
| Respiratory Protection | N95 Respirator or higher | An N95 respirator is recommended, especially when handling the compound as a powder or if aerosols may be generated.[8] All respiratory protection requires proper fit-testing.[4] |
| Foot Protection | Closed-toe shoes and Shoe Covers | Closed-toe shoes are mandatory in the laboratory. Disposable shoe covers should be worn and removed before exiting the designated handling area.[6][9] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential to minimize exposure and maintain the integrity of the compound, particularly given that deuterated compounds are often hygroscopic and sensitive to moisture.[10][11]
-
Preparation:
-
Designate a specific area for handling, preferably within a chemical fume hood or a Class II Biosafety Cabinet (BSC) to control airborne particles.[7][8]
-
Ensure all necessary PPE is readily available and has been inspected for integrity.
-
Prepare all necessary equipment and reagents before handling the compound.
-
All glassware should be thoroughly dried in an oven at approximately 150°C for at least 24 hours and cooled in a desiccator or under an inert atmosphere to prevent water contamination.[10][11]
-
-
Handling the Compound:
-
Don all required PPE as outlined in the table above.
-
Conduct all manipulations of this compound, especially weighing and reconstitution, within the designated containment area (fume hood or BSC).
-
Use process enclosures or local exhaust ventilation to keep airborne levels below recommended exposure limits.[3]
-
Avoid direct contact with the skin, eyes, and clothing.[3]
-
Do not eat, drink, or smoke in the handling area.[5]
-
-
Post-Handling:
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All disposable items that have come into contact with this compound, including gloves, gowns, shoe covers, and pipette tips, must be considered hazardous waste.
-
Containment: Place all contaminated solid waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Any solutions containing this compound should be collected in a labeled, sealed hazardous waste container.
-
Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal environmental regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance on disposal practices.[12]
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Desipramine and 2-hydroxy-desipramine pharmacokinetics in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 4. pppmag.com [pppmag.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. gerpac.eu [gerpac.eu]
- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Desipramine | C18H22N2 | CID 2995 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
